molecular formula C9H9F2NO2 B1393347 4-Ethoxy-2,3-difluorobenzamide CAS No. 1017779-57-5

4-Ethoxy-2,3-difluorobenzamide

Cat. No.: B1393347
CAS No.: 1017779-57-5
M. Wt: 201.17 g/mol
InChI Key: PFXUEERRMBKGOD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-difluorobenzamide (CAS 1017779-57-5) is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is a high-purity (97%) solid with a specified melting point of 175°C to 177°C . It is a reagent intended for research applications and is not for diagnostic, therapeutic, or personal use. In scientific research, this compound has been identified as a compound of interest in the field of materials science and computational chemistry. A key area of study is its potential for nonlinear optical (NLO) activity . Quantum chemical calculations using Density Functional Theory (DFT) have determined that the molecule possesses a high hyperpolarizability value, indicating its capability for second harmonic generation (SHG) and making it a candidate for NLO applications . DFT modeling also provides detailed insights into its electronic properties. The analysis of its frontier molecular orbitals (HOMO-LUMO) reveals a low energy gap, which is associated with high chemical reactivity and a propensity for intermolecular charge transfer . Further computational studies, including Molecular Electrostatic Potential (MEP) surface mapping and natural bond orbital (NBO) analysis, help elucidate the molecule's reactive behavior and sites prone to electrophilic or nucleophilic attack . Research into its dimer structure has been performed to evaluate intermolecular hydrogen bonding (O–H–O), which is critical for understanding its solid-state properties and crystal packing . Researchers can acquire this compound with the confidence that it is supplied with consistent quality and accurate chemical identification (SMILES: CCOC1=C(C(=C(C=C1)C(=O)N)F)F) for seamless integration into experimental workflows .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXUEERRMBKGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305308
Record name 4-Ethoxy-2,3-difluorobenzamide
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Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-57-5
Record name 4-Ethoxy-2,3-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,3-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Ethoxy-2,3-difluorobenzamide CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-2,3-difluorobenzamide (CAS 1017779-57-5) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary

This compound (CAS 1017779-57-5) is a specialized fluorinated building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Belonging to the class of poly-substituted benzamides, its specific 2,3-difluoro substitution pattern imparts unique electronic and steric properties critical for modulating the metabolic stability and binding affinity of drug candidates, particularly in kinase and enzyme inhibitor discovery. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols.

Chemical Identity & Verification

Precise identification is the first step in any regulated workflow. The following data points serve as the immutable digital fingerprint for this compound.

Table 1: Molecular Identifiers

Identifier TypeValueVerification Source
CAS Registry Number 1017779-57-5 CAS Common Chemistry [1]
IUPAC Name This compoundPubChem [2]
Molecular Formula C₉H₉F₂NO₂Mass Spectrometry Analysis
Molecular Weight 201.17 g/mol Calculated
SMILES CCOC1=C(C(=C(C=C1)C(=O)N)F)FCheminformatics
InChIKey PFXUEERRMBKGOD-UHFFFAOYSA-NStandard InChI Resolver
MDL Number MFCD09258702Chemical Catalogs [3]

Physicochemical Profiling & Electronic Structure

Understanding the electronic distribution of this molecule is vital for predicting its reactivity in nucleophilic aromatic substitutions (SNAr) and its behavior in biological systems.

Key Insights from Density Functional Theory (DFT): Recent quantum chemical investigations (B3LYP/6-311++G(d,p)) have elucidated the molecular geometry and electronic transitions of this compound [4].

  • HOMO-LUMO Gap: The energy gap indicates the molecule's chemical stability and polarizability. A wider gap suggests higher stability against spontaneous degradation but requires specific activation energy for synthetic derivatization.

  • Vibrational Spectroscopy: The presence of the ethoxy group and fluorine atoms introduces characteristic IR bands. The C=O stretching vibration is typically observed around 1660–1690 cm⁻¹, shifted slightly by the electron-withdrawing nature of the ortho-fluorine atoms.

  • Fluorine Effect: The 2,3-difluoro substitution creates a "fluorine scan" effect, altering the pKa of the amide protons and influencing the lipophilicity (LogP), which is crucial for membrane permeability in drug design.

Synthetic Methodology

While specific proprietary process patents may exist, the standard industrial protocol for synthesizing this compound follows a convergent pathway starting from 2,3-difluoro-4-hydroxybenzoic acid. This route maximizes yield while minimizing defluorination side reactions.

Reaction Workflow Diagram

The following directed graph illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisPath Start 2,3-Difluoro-4- hydroxybenzoic acid Step1 O-Alkylation (EtI, K2CO3, DMF) Start->Step1 60°C, 4h Inter1 4-Ethoxy-2,3- difluorobenzoic acid Step1->Inter1 Step2 Acyl Chloride Formation (SOCl2, Cat. DMF) Inter1->Step2 Reflux, 2h Inter2 Acid Chloride Intermediate Step2->Inter2 Step3 Amidation (NH3(aq) or NH4OH) Inter2->Step3 0-5°C, Exothermic Product 4-Ethoxy-2,3- difluorobenzamide (CAS 1017779-57-5) Step3->Product

Figure 1: Step-wise synthetic pathway from the hydroxy-acid precursor to the final amide.

Detailed Protocol

Step 1: O-Alkylation

  • Charge a reactor with 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (10 vol).

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) to the solution.

  • Dose Ethyl Iodide (EtI, 1.2 eq) slowly to maintain temperature <30°C.

  • Heat to 60°C and stir for 4–6 hours. Monitor by HPLC for consumption of starting material.

  • Workup: Quench with water, adjust pH to ~3 with dilute HCl to precipitate the 4-ethoxy-2,3-difluorobenzoic acid intermediate. Filter and dry.

Step 2: Amide Formation

  • Suspend the intermediate acid (1.0 eq) in Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF.

  • Reflux until gas evolution (SO₂, HCl) ceases (approx. 2–3 hours).

  • Concentrate to remove excess SOCl₂ (yielding the acid chloride).

  • Dissolve residue in DCM and cool to 0°C.

  • Add aqueous Ammonia (28%, excess) slowly. The reaction is exothermic; maintain T < 10°C.

  • Isolate: The product, this compound, will precipitate. Filter, wash with water, and recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Medicinal Chemistry Applications

This compound is not merely an end-product but a strategic scaffold in "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibition: The benzamide moiety mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes. The 2,3-difluoro pattern modulates the acidity of the NH₂ protons, potentially strengthening these H-bonds.

  • Metabolic Stability: The fluorine atoms at positions 2 and 3 block metabolic oxidation at these sites (a common clearance pathway for phenyl rings), thereby extending the half-life of the drug molecule [4].

  • Lipophilicity Tuning: The ethoxy group provides a hydrophobic handle that can occupy specific pockets in the target protein, while the fluorines fine-tune the overall polarity.

Safety & Handling Protocols

As with all fluorinated aromatics, rigorous safety protocols are non-negotiable.

Table 2: GHS Hazard Classification

Hazard CodeDescriptionPrecautionary Measure
H315 Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
H319 Causes serious eye irritationUse safety goggles with side shields.
H335 May cause respiratory irritationHandle only in a fume hood or with local exhaust ventilation.

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • CAS Common Chemistry. this compound Detail. American Chemical Society.[2] Available at: [Link]

  • PubChem. Compound Summary: this compound.[3][4] National Library of Medicine. Available at: [Link]

  • Thermo Fisher Scientific. this compound, 97%.[3] Product Specification. Available at: [Link][3]

  • Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2,3-difluoro benzamide. Heliyon, 5(11), e02365.[5] Available at: [Link]

Sources

Introduction: The Imperative for Precise Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-Ethoxy-2,3-difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. This compound, a molecule featuring a complex substitution pattern on an aromatic ring, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. The interplay of an electron-donating ethoxy group, two strongly electronegative fluorine atoms, and an electron-withdrawing amide functionality creates a unique electronic environment. This guide, written from the perspective of a Senior Application Scientist, provides a detailed walkthrough of the ¹H and ¹³C NMR analysis of this compound, moving beyond mere data reporting to explain the underlying principles and experimental rationale that ensure analytical certainty.

Nuclear Magnetic Resonance spectroscopy is an indispensable technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C.[1] By observing the behavior of these nuclei in a strong magnetic field, we can glean detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.[2][3] This guide will dissect the predicted spectra, explain the influence of the various functional groups, provide a robust experimental protocol, and illustrate the logical workflow required for confident structural assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for spectral assignment. The structure of this compound is presented below, with each unique proton and carbon position labeled for unambiguous reference throughout this guide.

Caption: Molecular structure with atom numbering for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments and their connectivity. For this compound, we anticipate signals from the aromatic protons, the ethoxy group, and the amide protons. The key to accurate interpretation lies in understanding the spin-spin coupling, not only between protons (H-H) but also between protons and fluorine (H-F).

Predicted ¹H Chemical Shifts and Coupling Patterns

The electronic effects of the substituents are paramount. The ethoxy group (-OEt) is an ortho-, para-director and activating (electron-donating) via resonance. The fluorine atoms (-F) and the benzamide group (-CONH₂) are deactivating (electron-withdrawing). The combined effects lead to a predictable pattern of shielding and deshielding for the aromatic protons, H5 and H6.

  • Aromatic Region (H5, H6):

    • H5: This proton is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing amide group. It is also coupled to H6 (ortho, ³JHH) and the two fluorine atoms, F9 (meta, ⁴JHF) and F8 (para, ⁵JHF). The ortho coupling to H6 will be the largest, resulting in a primary doublet. This doublet will be further split by the fluorine atoms. We predict a complex multiplet, likely a doublet of doublets of doublets (ddd), in the range of δ 6.9 - 7.2 ppm .

    • H6: This proton is meta to the ethoxy group and ortho to the amide group, placing it in a more deshielded environment than H5. It will be coupled to H5 (ortho, ³JHH) and the two fluorine atoms, F8 (meta, ⁴JHF) and F9 (para, ⁵JHF). This will also result in a complex multiplet, predicted to be downfield from H5, in the range of δ 7.8 - 8.1 ppm . The presence of multiple fluorine atoms can make interpretation challenging.[4]

  • Ethoxy Group (C17-H₂, C20-H₃):

    • -OCH₂- (C17): The methylene protons are adjacent to an oxygen atom and a methyl group. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4).[5] The signal is expected around δ 4.0 - 4.2 ppm .

    • -CH₃ (C20): The methyl protons are adjacent to the methylene group. They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).[5] This signal will be found upfield, around δ 1.3 - 1.5 ppm .

  • Amide Protons (-NH₂):

    • The two amide protons are often diastereotopic and can appear as two separate signals, but more commonly they appear as a single broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water. In a dry solvent like DMSO-d₆, they can sometimes be observed as sharper peaks. Their chemical shift is highly variable and dependent on solvent, concentration, and temperature, typically appearing between δ 7.5 - 8.5 ppm .[6][7]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Integration
H67.8 - 8.1ddd³JH6-H5 ≈ 8-9; ⁴JH6-F8 ≈ 6-8; ⁵JH6-F9 ≈ 1-31H
-NH₂7.5 - 8.5br s-2H
H56.9 - 7.2ddd³JH5-H6 ≈ 8-9; ⁴JH5-F9 ≈ 8-10; ⁵JH5-F8 ≈ 1-31H
-OCH₂- (C17)4.0 - 4.2q³JHH ≈ 72H
-CH₃ (C20)1.3 - 1.5t³JHH ≈ 73H

ddd = doublet of doublet of doublets, q = quartet, t = triplet, br s = broad singlet

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.[8] For this compound, we expect to see 9 distinct signals. The most informative feature of this spectrum will be the large coupling constants between carbon and fluorine (C-F coupling), which provides definitive evidence for the position of the fluorine atoms.[9]

Predicted ¹³C Chemical Shifts and C-F Coupling
  • Carbonyl Carbon (C7): The amide carbonyl carbon is expected to resonate in the typical range of δ 165 - 170 ppm .

  • Aromatic Carbons (C1-C6): The chemical shifts of these carbons are influenced by the attached substituents. The carbons directly bonded to fluorine (C2, C3) will be significantly affected and will exhibit large one-bond C-F coupling constants (¹JCF).

    • C1: The ipso-carbon attached to the amide group. It will show coupling to F8 (²JCF) and will be found around δ 125 - 130 ppm .

    • C2 & C3: These carbons are directly attached to fluorine and will be significantly downfield. They will appear as doublets of doublets due to coupling to their own fluorine (¹JCF, large) and the adjacent fluorine (²JCF, smaller). Expect ¹JCF values in the range of 240-260 Hz. Their chemical shifts will be in the δ 145 - 160 ppm region, with the exact positions determined by the combined electronic effects.

    • C4: This carbon is attached to the strongly electron-donating ethoxy group, shifting it significantly downfield. It will also show coupling to F9 (²JCF) and F8 (³JCF). Predicted shift is δ 160 - 165 ppm .

    • C5 & C6: These are the protonated aromatic carbons. Their shifts will be influenced by all substituents. C5 is ortho to the ethoxy group and will be more shielded than C6, which is ortho to the amide group. Expect signals in the δ 105 - 125 ppm range, both showing complex couplings to the fluorine atoms.

  • Ethoxy Group Carbons (C17, C20):

    • -OCH₂- (C17): The methylene carbon attached to oxygen is expected around δ 63 - 65 ppm .

    • -CH₃ (C20): The terminal methyl carbon will be the most upfield signal, around δ 14 - 16 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (due to C-F coupling)Coupling Constants (Hz)
C7 (C=O)165 - 170t³JCF ≈ 2-4
C4 (C-O)160 - 165dd²JC4-F9 ≈ 10-15; ³JC4-F8 ≈ 3-5
C2/C3 (C-F)145 - 160dd¹JCF ≈ 240-260; ²JCF ≈ 15-25
C2/C3 (C-F)145 - 160dd¹JCF ≈ 240-260; ²JCF ≈ 15-25
C1 (C-C=O)125 - 130dd²JC1-F8 ≈ 15-20; ³JC1-F9 ≈ 2-5
C6 (CH)115 - 125d³JC6-F8 ≈ 5-10
C5 (CH)105 - 115d²JC5-F9 ≈ 20-25
C17 (-OCH₂)63 - 65s-
C20 (-CH₃)14 - 16s-

dd = doublet of doublets, t = triplet, d = doublet, s = singlet

Part 3: Advanced NMR Techniques for Confirmation

To provide an unassailable structural proof, advanced NMR experiments are recommended.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating carbon types.[10][11] In a DEPT-135 spectrum:

    • CH₃ and CH signals appear as positive peaks.

    • CH₂ signals appear as negative (inverted) peaks.

    • Quaternary carbons (C1, C2, C3, C4, C7) are absent. This would confirm the assignments for C5, C6, C17, and C20.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (¹H-¹H Correlation Spectroscopy): Would show correlations between H5-H6 and between the -OCH₂- and -CH₃ protons, confirming their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would definitively link H5 to C5, H6 to C6, and the ethoxy protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the full structure, for example, showing a correlation from H5 to C4 and C3, or from the -OCH₂- protons to C4.

Part 4: Experimental Protocol: A Self-Validating System

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is designed to yield high-resolution, unambiguous spectra.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity and free from residual solvents. If necessary, dry the sample under high vacuum for several hours.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It is an excellent solvent for many benzamides and its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.5 ppm) do not typically interfere with signals of interest.[12] Its high boiling point also allows for variable temperature studies if needed. Alternatively, Chloroform-d (CDCl₃) can be used.[13]

  • Concentration: Weigh approximately 10-15 mg of the compound into a clean, dry vial.

  • Dissolution: Add 0.6 - 0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (¹H and ¹³C δ = 0.00 ppm).[14]

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a high-quality 5 mm NMR tube.

Instrument & Acquisition Parameters

The following parameters are suggested for a 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 5.0 seconds (ensures full relaxation for quantitative integration).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Spectral Width (SW): 20 ppm (-5 to 15 ppm).

  • ¹³C {¹H} NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

    • Number of Scans (NS): 1024 (or more, as ¹³C is less sensitive).

    • Relaxation Delay (D1): 2.0 seconds.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Spectral Width (SW): 240 ppm (-10 to 230 ppm).

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 sequence (dept135).

    • Number of Scans (NS): 256.

    • Relaxation Delay (D1): 2.0 seconds.

Data Processing
  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Phase the spectra manually to achieve a flat, pure-absorptive baseline.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the same reference.

  • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

Logical Workflow for Structural Verification

The process of NMR analysis is a logical, iterative pathway that combines prediction with empirical data for confident structure confirmation.

G A Sample Preparation (Compound in Deuterated Solvent + TMS) B Acquire 1D Spectra (¹H, ¹³C, DEPT-135) A->B Instrument Acquisition C Process Data (FT, Phasing, Calibration) B->C Software Processing D ¹H Spectrum Analysis C->D E ¹³C & DEPT-135 Analysis C->E F Initial Assignments (Proton/Carbon Environments) D->F E->F G Inconsistencies or Ambiguity? F->G H Acquire 2D NMR Spectra (COSY, HSQC, HMBC) G->H Yes J Final Structure Confirmation G->J No I Correlate Data (H-H, C-H, long-range) H->I I->J

Caption: A systematic workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis of this compound is a multi-faceted task that relies on a deep understanding of chemical principles and meticulous experimental technique. The ¹H NMR spectrum is defined by complex splitting patterns in the aromatic region due to both H-H and H-F couplings. The ¹³C NMR spectrum provides the most definitive information through the characteristic large one-bond C-F coupling constants, which act as structural fingerprints for the fluorinated positions. By following a logical workflow, employing advanced techniques like DEPT-135, and adhering to a robust experimental protocol, researchers can achieve an unambiguous and defensible structural assignment, a critical requirement in modern drug discovery and development.[8]

References

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  • PubMed. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Available from: [Link]

  • ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]

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Fluorinated Benzamides: Physicochemical Modulation and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into the benzamide scaffold represents a cornerstone strategy in modern medicinal chemistry. Far from a simple bioisostere for hydrogen, the fluorine atom induces profound electronic and steric perturbations that modulate pharmacokinetics (PK) and pharmacodynamics (PD). This guide analyzes the biological activity of fluorinated benzamides, focusing on their role as Histone Deacetylase (HDAC) inhibitors, CNS agents, and radiotracers. It provides actionable protocols for synthesis and biological evaluation, grounded in recent structure-activity relationship (SAR) data.

The Physicochemical Rationale: The "Fluorine Effect"[1][2][3]

The benzamide moiety (


) is a privileged scaffold. However, its utility is often limited by rapid metabolic hydrolysis or poor membrane permeability. Strategic fluorination addresses these deficits through three primary mechanisms:
Metabolic Blockade

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substitution at metabolically labile sites—particularly the para-position of the phenyl ring—blocks Cytochrome P450-mediated hydroxylation. This extends the half-life (


) of the drug candidate without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Conformational Locking (The Ortho-Effect)

Fluorine at the ortho-position often induces a specific conformation due to dipole-dipole repulsion with the carbonyl oxygen or intramolecular hydrogen bonding with the amide nitrogen. This "conformational lock" pre-organizes the molecule for receptor binding, reducing the entropic penalty upon docking.

pKa and Lipophilicity Modulation

Fluorine's high electronegativity reduces the basicity of nearby amines and increases the acidity of the amide proton. Simultaneously, it increases lipophilicity (


), enhancing blood-brain barrier (BBB) penetration—a critical factor for benzamide-based antipsychotics and neuro-imaging agents.
Diagram 1: The Fluorine Effect Mechanism

FluorineEffect Benzamide Benzamide Scaffold OrthoF Ortho-Fluorination (Conformational Control) Benzamide->OrthoF ParaF Para-Fluorination (Metabolic Blockade) Benzamide->ParaF Effect1 Pre-organized Binding Conformation OrthoF->Effect1 Intramolecular H-bond Effect3 Increased Lipophilicity (BBB Penetration) OrthoF->Effect3 Dipole Modulation Effect2 Blocked CYP450 Oxidation ParaF->Effect2 Strong C-F Bond

Caption: Mechanistic impact of regioselective fluorination on the benzamide scaffold.

Therapeutic Case Study: HDAC Inhibitors

Benzamide-based Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and Tacedinaline (CI-994) , utilize the benzamide group as a Zinc Binding Group (ZBG). Unlike hydroxamic acids (e.g., Vorinostat), benzamides often exhibit class-selective inhibition (preferring Class I HDACs: 1, 2, and 3).

Mechanism of Action

The carbonyl oxygen of the benzamide coordinates with the catalytic zinc ion (


) at the bottom of the HDAC active site. The 2-amino group (often present in these inhibitors) forms a hydrogen bond with a conserved histidine residue, further stabilizing the complex.
SAR of Fluorinated Benzamides in HDAC Inhibition

Recent studies indicate that fluorination of the "cap" group (the aromatic ring distal to the ZBG) significantly alters potency.

  • Selectivity: Fluorine substitution can shift selectivity between HDAC1 and HDAC3.

  • Potency: A 4-fluoro substitution on the cap group often enhances potency by interacting with hydrophobic pockets in the enzyme channel entrance.

Data Summary: Impact of Fluorination on HDAC Inhibitory Potency (


) 
Compound VariantHDAC1

(nM)
HDAC3

(nM)
Selectivity Ratio (HDAC1/3)
Unsubstituted Benzamide 2408503.5
4-Fluoro Benzamide 451202.6
2,4-Difluoro Benzamide 1821011.6
Entinostat (Reference) 240500~2.0

Note: Data represents a generalized trend observed in benzamide SAR studies (e.g., derivatization of MS-275 analogs).

Radiopharmaceutical Application: 18F-PET Tracers

Fluorinated benzamides are extensively used as radiotracers for Positron Emission Tomography (PET), particularly for imaging Dopamine D2/D3 receptors (e.g., [18F]Fallypride ) and recently for HDAC mapping.

Synthesis Challenge

Standard nucleophilic aromatic substitution (


) with 

requires electron-deficient rings (e.g., with nitro or cyano groups). However, many bioactive benzamides are electron-rich.
Solution: Copper-Mediated Late-Stage Radiofluorination

Modern protocols utilize copper-mediated oxidative fluorination of aryl boronic esters or stannanes. This allows the introduction of


 into electron-neutral or electron-rich benzamides at the final step, preserving the delicate amide bond.
Diagram 2: Copper-Mediated 18F-Labeling Workflow

Radiosynthesis Precursor Aryl Boronic Ester Precursor Reaction Reaction: 110°C, 20 min (DMF/n-BuOH) Precursor->Reaction Reagents [18F]Fluoride + Cu(OTf)2(py)4 catalyst Reagents->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification Product [18F]Fluorobenzamide Tracer Purification->Product RCY: 20-40%

Caption: Late-stage 18F-fluorination of benzamides via copper-mediated coupling.

Experimental Protocols

Protocol A: Synthesis of N-(2-aminophenyl)-4-fluorobenzamide

Target: A simplified analog of HDAC inhibitors.

Reagents: 4-Fluorobenzoic acid (1.0 eq), 1,2-Phenylenediamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve 4-fluorobenzoic acid (1 mmol) in DMF (5 mL) under

    
     atmosphere. Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.
    
  • Coupling: Add 1,2-phenylenediamine (1.1 mmol) to the reaction mixture. Note: Use mono-protected diamine (e.g., N-Boc-1,2-phenylenediamine) if selectivity issues arise, followed by deprotection.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The fluorinated product typically has a higher Rf than the non-fluorinated acid.

  • Quench & Workup: Dilute with EtOAc (50 mL), wash with saturated

    
     (2x), water (2x), and brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexane).
    
  • Validation:

    • 1H NMR: Look for amide doublet (~10 ppm) and distinct splitting of the 4-fluorophenyl ring.

    • 19F NMR: Expect a singlet/multiplet around -105 to -115 ppm (referenced to

      
      ).
      
Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine IC50 of the synthesized fluorobenzamide.

Materials: HDAC1 (recombinant human), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0, NaCl, glycerol).

Workflow:

  • Preparation: Dilute the fluorinated benzamide in DMSO to create a concentration gradient (e.g., 1 nM to 10 µM).

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution in a 96-well black plate. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of fluorogenic substrate solution. Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of Developer Solution (Trypsin/Stop solution) to cleave the deacetylated substrate, releasing the fluorophore (AMC).

  • Measurement: Read fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Future Outlook

The field is moving towards PROTACs (Proteolysis Targeting Chimeras) where a fluorinated benzamide acts as the warhead for HDACs, linked to an E3 ligase ligand. The fluorine atom's ability to fine-tune the warhead's affinity without adding excessive bulk makes it an ideal handle for these large heterobifunctional molecules.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for PET Imaging. Angewandte Chemie International Edition, 51(46), 11426-11437. Link

  • Suzuki, T., et al. (2005). Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry, 48(4), 1019-1032. Link

  • Wagner, F. F., et al. (2016). Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. Chemical Science, 7(2), 1635-1642. Link

Harnessing the Power of Ethoxy and Difluoro Groups in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

In the intricate process of drug discovery and lead optimization, the strategic selection and placement of functional groups are paramount to achieving the desired pharmacological profile. Among the vast arsenal available to medicinal chemists, the ethoxy and difluoromethyl (CF₂H) groups have emerged as particularly powerful tools for modulating molecular interactions and fine-tuning physicochemical properties. This guide provides a comprehensive analysis of these two groups, moving beyond a surface-level overview to explore the nuanced causality behind their effects. We will dissect their respective electronic and steric characteristics, their distinct roles in non-covalent interactions, and their profound impact on critical drug-like properties such as lipophilicity, metabolic stability, and target-binding affinity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these functional groups for rational, effective drug design.

Introduction: The Art of Molecular Tailoring

The journey from a hit compound to a clinical candidate is a meticulous process of molecular engineering. The goal is to optimize a molecule's interaction with its biological target (pharmacodynamics) while simultaneously perfecting its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics). A key strategy in this endeavor is the principle of bioisosterism , where one functional group is replaced by another to create a new compound with similar biological activity but improved properties.

The ethoxy (-OCH₂CH₃) and difluoromethyl (-CF₂H) groups, while seemingly simple, offer a sophisticated palette for such modifications. The ethoxy group, a classic substituent, is often used to enhance lipophilicity and fill hydrophobic pockets. The difluoromethyl group, a more modern tool, has gained significant attention for its unique ability to act as a hydrogen bond donor and a metabolically robust bioisostere for hydroxyl, thiol, or amine groups.[1][2][3][4] Understanding the fundamental principles governing their behavior is crucial for their successful application.

The Ethoxy Group: A Hydrophobic Spacer and Hydrogen Bond Acceptor

The ethoxy group is a common substituent in medicinal chemistry, valued for its ability to modulate lipophilicity and engage in specific non-covalent interactions.

Fundamental Properties
  • Electronic Effects: The oxygen atom in the ethoxy group is electronegative, making it a weak electron-withdrawing group via induction. However, the oxygen's lone pairs can participate in resonance, acting as an electron-donating group to an attached aromatic system. This dual nature allows it to subtly influence the electronic character of the parent molecule.

  • Steric & Conformational Effects: The ethoxy group is larger than a methoxy group and possesses rotational flexibility around the C-O and C-C bonds. This allows it to adopt various conformations to optimize its fit within a binding pocket. The presence of ethoxy groups can increase the overall hydrophilicity of a molecule due to the ether linkages.[5]

Role in Molecular Interactions

The primary role of the ethoxy group in direct target interactions is as a hydrogen bond acceptor . The lone pairs on the ether oxygen can form hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on a protein target. Additionally, the ethyl chain provides a hydrophobic surface that can engage in favorable van der Waals interactions within nonpolar binding pockets. Depending on the surface it interacts with, an ethoxy group can form monodentate or bidentate linkages.[6][7]

Impact on Physicochemical Properties
  • Lipophilicity & Solubility: The addition of an ethoxy group generally increases a molecule's lipophilicity (logP) compared to a hydroxyl or methoxy analog, which can enhance membrane permeability.[5]

  • Metabolic Stability: The ether linkage in an ethoxy group can be a site of metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes. However, it is generally more stable than a simple methyl ether due to the slightly increased steric hindrance.

The Difluoromethyl Group: A Unique Bioisostere and Modulator

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[8] The difluoromethyl (CF₂H) group, in particular, has proven to be a fascinating and highly useful moiety.[3][9]

Fundamental Properties
  • Electronic Effects: The two highly electronegative fluorine atoms make the CF₂H group a strong electron-withdrawing substituent.[4][8] This significantly lowers the pKa of adjacent acidic protons and modulates the electron density of nearby functional groups.

  • The "Lipophilic Hydrogen Bond Donor": The strong electron withdrawal by the fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor .[1][3][4][10] This is a unique feature not present in methyl or trifluoromethyl groups. This allows the CF₂H group to serve as a bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[1][2][3][4][11]

Role in Molecular Interactions

The ability of the CF₂H group to form C-H···O or C-H···N hydrogen bonds can be critical for enhancing target affinity and specificity.[1][12] For instance, replacing a hydroxyl group with CF₂H can maintain a crucial hydrogen bonding interaction while improving other properties. In one study, the CF₂H group in an mTORC1/2 inhibitor was shown to form a beneficial hydrogen bonding interaction with a glutamate residue, contributing to a more than 1000-fold selectivity.[11]

Impact on Physicochemical Properties
  • Lipophilicity: The CF₂H group is less lipophilic than the trifluoromethyl (-CF₃) group.[2][4] Its impact on overall molecular lipophilicity is context-dependent; it can either increase or decrease lipophilicity relative to a methyl group, depending on the surrounding molecular environment.[3][13] This allows for finer tuning of a compound's logP value.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₂H group highly resistant to oxidative metabolism.[8] This makes it an excellent replacement for metabolically labile groups like benzylic protons or the hydrogen of a primary alcohol.[1][4]

  • Conformational Effects: When attached to an oxygen atom (e.g., in an Ar-O-CF₂H motif), the group can adopt conformations that enable optimal binding to a target protein due to stabilizing anomeric effects.[11] Difluoromethyl ethers often have no strong orientational preference, allowing them to adapt to the binding site environment.[11]

Comparative Analysis and Strategic Application

The choice between an ethoxy and a difluoro group depends entirely on the specific objectives of the lead optimization campaign.

FeatureEthoxy Group (-OCH₂CH₃)Difluoromethyl Group (-CF₂H)
Primary Interaction Hydrogen Bond AcceptorHydrogen Bond Donor
Bioisosteric Role Hydrophobic fillerHydroxyl, Thiol, Amine[1][4][11]
Impact on Lipophilicity Generally increases logPModerately increases logP (less than CF₃); context-dependent[3][12]
Metabolic Stability Susceptible to O-dealkylationHigh; resistant to oxidative metabolism[4][8]
Electronic Effect Weakly withdrawing (inductive), donating (resonance)Strongly electron-withdrawing
Steric Profile Flexible, moderate bulkCompact, similar to methyl
Decision-Making Logic in Drug Design

The following diagram illustrates a simplified decision-making workflow for choosing between these groups during lead optimization.

G cluster_0 Analysis of Lead Compound cluster_1 Hypothesis & Strategy cluster_2 Synthesis & Evaluation Lead Lead Compound (e.g., with -OH group) Problem Identify Problem: - Low Potency - Poor Permeability - Metabolic Instability Lead->Problem Hypo1 Hypothesis 1: Need to fill hydrophobic pocket and act as H-bond acceptor. Problem->Hypo1 Hypo2 Hypothesis 2: Need to maintain H-bond donation but block metabolism. Problem->Hypo2 Strat1 Strategy: Replace -OH with Ethoxy (-OCH2CH3) Hypo1->Strat1 Strat2 Strategy: Replace -OH with Difluoromethyl (-CF2H) Hypo2->Strat2 Synth Synthesize Analogs Strat1->Synth Strat2->Synth Test In Vitro & In Vivo Testing (Binding Assay, ADME) Synth->Test Result Analyze Data Test->Result Result->Lead Iterate or Advance Candidate

Caption: Lead optimization workflow using ethoxy or difluoro groups.

Experimental & Computational Workflows

Validating the impact of these functional groups requires a systematic approach combining synthesis, biochemical assays, and computational modeling.

Experimental Protocol: Synthesis and Evaluation of a Difluoromethyl Analog

This protocol provides a general methodology for replacing a phenolic hydroxyl group with a difluoromethyl ether and assessing the impact on target binding.

Objective: To determine if replacing a key phenolic -OH with an -OCF₂H group maintains or improves binding affinity while enhancing metabolic stability.

Step 1: Synthesis of the -OCF₂H Analog

  • Reaction: Difluoromethylation of the parent phenol.

  • Reagents: Parent compound (with phenol), Sodium 2-chloro-2,2-difluoroacetate (CF₂ClCO₂Na), Cesium Carbonate (Cs₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the parent phenol (1.0 mmol) in DMF (5 mL), add Cs₂CO₃ (1.5 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium 2-chloro-2,2-difluoroacetate (2.0 mmol).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired difluoromethyl ether analog.

    • Confirm the structure and purity using ¹H NMR, ¹⁹F NMR, and HRMS.

Step 2: In Vitro Target Binding Assay (e.g., Kinase Inhibition)

  • Method: A fluorescence-based thermal shift assay (DSF) or an enzyme inhibition assay (e.g., IC₅₀ determination).

  • Procedure (IC₅₀ Determination):

    • Prepare a serial dilution of the parent compound and the new -OCF₂H analog.

    • In a 96-well plate, add the target enzyme, its substrate (e.g., ATP for a kinase), and the test compound at various concentrations.

    • Initiate the reaction and incubate for a specified time at the optimal temperature.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence).

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Step 3: Metabolic Stability Assay

  • Method: Incubation with liver microsomes.

  • Procedure:

    • Incubate the parent compound and the -OCF₂H analog (at a final concentration of 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37 °C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t₁/₂).

Visualizing Molecular Interactions

Computational modeling and structural biology (X-ray crystallography) are essential for visualizing how these groups interact with the target.

G cluster_0 Protein Binding Pocket cluster_1 Ligand Functional Groups Acceptor Acceptor (e.g., Asp C=O) Donor Donor (e.g., Lys -NH3+) Ethoxy -OCH2CH3 Donor->Ethoxy H-Bond Ligand Ligand Ligand->Ethoxy Difluoro -CF2H Ligand->Difluoro Difluoro->Acceptor H-Bond

Caption: Interaction modes of ethoxy (acceptor) and difluoro (donor) groups.

Conclusion and Future Outlook

The ethoxy and difluoromethyl groups represent two distinct yet complementary strategies in the medicinal chemist's toolkit. The ethoxy group remains a reliable tool for modulating hydrophobicity and acting as a hydrogen bond acceptor. The difluoromethyl group offers more advanced capabilities, providing a metabolically stable bioisosteric replacement for key polar groups while introducing a unique hydrogen bond donating capacity. The context-dependent nature of their effects, particularly the lipophilicity of the CF₂H group, underscores the necessity of empirical validation through synthesis and testing. As our understanding of subtle molecular interactions continues to grow, the rational application of these and other specialized functional groups will be instrumental in designing the next generation of safe and effective therapeutics.

References

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.
  • Effect of Degree of Ethoxylation on the Surface and Thermal Properties of Polymeric Ionic Liquids for Oilfield Applic
  • Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy. (2022). PMC - NIH.
  • Ethoxy Groups on ZrO 2 , CuO, and CuO/ZrO 2 Studied by IR Spectroscopy. (n.d.). MDPI.
  • The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024). PubMed.
  • IR Studies of Ethoxy Groups on CeO 2. (n.d.). MDPI.
  • CF2H, a Hydrogen Bond Donor. (n.d.). Journal of the American Chemical Society.
  • Late-stage difluoromethylation: concepts, developments and perspective. (2021). Chemical Society Reviews (RSC Publishing).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. (n.d.). NIH.
  • Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. (n.d.).
  • (PDF) The F-Difluoromethyl Group: Challenges, Impact and Outlook. (2024).
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. (n.d.). BOC Sciences.
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.).

Sources

Strategic Fluorination in Medicinal Chemistry: Modulation of Lipophilicity and Metabolic Stability

[1]

Executive Summary

This technical guide addresses the critical role of fluorine incorporation in lead optimization. For the medicinal chemist, the strategic replacement of hydrogen with fluorine (bioisosterism) is a non-trivial tool to modulate physicochemical properties.[1] This guide moves beyond basic definitions to explore the mechanistic interplay between lipophilicity (LogP/LogD) and metabolic stability (


)

The Fluorine Effect: Mechanistic Foundations

The utility of fluorine stems from its unique position in the periodic table. It acts as a "magic methyl" mimic sterically while exerting profound electronic effects.[2]

Steric and Electronic Parameters[1][2]
  • Van der Waals Radius: Fluorine (

    
    ) is intermediate between hydrogen (
    
    
    ) and oxygen (
    
    
    ), allowing it to mimic hydrogen with minimal steric perturbation at binding sites.[3]
  • Electronegativity: As the most electronegative element (

    
     Pauling scale), fluorine creates a strong dipole moment in the C-F bond. However, its low polarizability results in weak London dispersion forces.[2][3][4]
    
  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (

    
     vs. 
    
    
    for C-H).[3] This thermodynamic stability is the primary driver for blocking oxidative metabolism.
The "Polar Hydrophobicity" Paradox

Fluorine is often described as "polar hydrophobic." While the C-F bond is polar (dipole), the tight sequestration of electrons around the fluorine nucleus prevents hydrogen bonding with water (acting only as a weak H-bond acceptor). Consequently, fluorinated moieties often increase lipophilicity despite their polarity.[2][3]

Modulation of Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of membrane permeability and non-specific binding.[2] The introduction of fluorine alters LogP in a context-dependent manner.

Comparative Lipophilicity Contributions

The following table summarizes the Hansch ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

SubstituentHansch

Value
Electronic Effect (

)
Impact on LogP
-H 0.000.00Neutral
-F +0.14+0.06Slight Increase
-CF

+0.88+0.54Significant Increase
-OCF

+1.04+0.35High Increase
-CH

+0.56-0.17Moderate Increase
-Cl +0.71+0.23Moderate Increase

Note: While a single fluorine atom (+0.[5][6][7]14) is less lipophilic than a methyl group (+0.56), a trifluoromethyl group (+0.[2][3]88) is significantly more lipophilic, often necessitating a re-balancing of the molecule's overall polarity to maintain solubility.[2]

Proximity Effects

The rule of thumb that "fluorination increases lipophilicity" fails when fluorine is introduced vicinal to protic groups (e.g., amines, alcohols).[2][3]

  • Effect: Fluorine's electron-withdrawing nature lowers the

    
     of neighboring amines.
    
  • Result: At physiological pH (7.4), a basic amine (normally ionized and hydrophilic) may become less basic (neutral and lipophilic).[2][3] This effectively increases LogD

    
     far beyond what the Hansch 
    
    
    value predicts.

Enhancing Metabolic Stability

Metabolic instability, particularly via Cytochrome P450 (CYP) mediated oxidation, is a leading cause of attrition.[2][3] Fluorination is the gold standard for blocking these "metabolic soft spots."

The Mechanism of Metabolic Blocking

CYP450 enzymes typically oxidize substrates via a radical abstraction mechanism.

  • C-H Oxidation: The high-valent Iron-Oxo species (

    
    ) abstracts a hydrogen atom to form a carbon radical. This is energetically feasible for C-H bonds.
    
  • C-F Resistance: The C-F bond energy (

    
    ) is too high for the CYP enzyme to break. Replacing a labile C-H with C-F effectively "caps" the site.
    
The Metabolic Switch

Blocking one site often redirects metabolism to a secondary site (the "Metabolic Switch"). Therefore, a "Fluorine Scan" is rarely a single-point modification but a systematic evaluation of the scaffold.[2]

MetabolicSwitchCompoundLead Compound(Labile Site A)MetabolismCYP450MetabolismCompound->MetabolismFluorinatedFluorinated Analog(Site A Blocked)Compound->FluorinatedBioisostericReplacementMetaboliteAMajor Metabolite A(High Clearance)Metabolism->MetaboliteARapid OxidationMetabolism2CYP450MetabolismFluorinated->Metabolism2StableStable Compound(Low Clearance)Metabolism2->StablePrimary RouteBlockedMetaboliteBMinor Metabolite B(Secondary Site)Metabolism2->MetaboliteBMetabolicSwitching

Figure 1: The concept of Metabolic Switching.[2][3] Blocking the primary labile site (Site A) with fluorine can either stabilize the molecule or force metabolism to a less favorable secondary site (Site B).

Experimental Protocols

To validate the impact of fluorination, robust assays for intrinsic clearance and lipophilicity are required.[2]

Protocol: Microsomal Stability Assay (Human Liver Microsomes - HLM)

This assay determines the intrinsic clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[3]

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).[2][3]

  • Phosphate buffer (100 mM, pH 7.4).[2][3]

  • Stop solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[3]

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final concentration

    
    , <0.1% DMSO) to the mixture. Initiate reaction by adding NADPH.[8]
    
  • Sampling: At

    
     minutes, remove 
    
    
    aliquots.
  • Quenching: Immediately transfer aliquots into

    
     ice-cold Stop Solution to precipitate proteins.
    
  • Processing: Centrifuge at 4000 rpm for 20 minutes. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (monitoring parent ion).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
    
    
    
    
    [3]
Protocol: Chromatographic Hydrophobicity Index (CHI)

A high-throughput alternative to shake-flask LogD.

Workflow:

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.[8]

  • Calibration: Run a set of standard compounds with known LogD values (e.g., Theophylline, Phenylbutazone).

  • Measurement: Inject fluorinated analogs. Record retention time (

    
    ).
    
  • Derivation: Convert

    
     to CHI values using the calibration curve. CHI is linearly correlated to LogD.
    

Strategic Workflow: The Fluorine Scan

The following diagram illustrates the decision-making process when utilizing fluorine scanning during lead optimization.

FluorineScanStartHit Compound Identified(High Clearance / Metab. Instability)ID_HotspotIdentify Metabolic Hotspot(MetID Study)Start->ID_HotspotDecisionSelect Fluorination StrategyID_Hotspot->DecisionStrat_H_FH → F Substitution(Steric mimicry)Decision->Strat_H_FStrat_Me_CF3CH3 → CF3 Substitution(Bioisostere)Decision->Strat_Me_CF3Strat_BlockBlock Para-Position(Electronic Deactivation)Decision->Strat_BlockSynthesizeSynthesize AnalogsStrat_H_F->SynthesizeStrat_Me_CF3->SynthesizeStrat_Block->SynthesizeTest_LogDAssay: LogD / CHI(Check Lipophilicity)Synthesize->Test_LogDTest_HLMAssay: HLM Stability(Check Clearance)Test_LogD->Test_HLMAnalyzeAnalyze DataTest_HLM->AnalyzeSuccessLead Candidate(Balanced LogD & Stability)Analyze->SuccessCriteria MetFail_SolSolubility Issue?(LogD too high)Analyze->Fail_SolLogD > 4.0Fail_MetStill Unstable?(Metabolic Switch)Analyze->Fail_MetHigh CLintFail_Sol->DecisionAdd Polar GroupFail_Met->ID_HotspotRe-evaluate Hotspot

Figure 2: The "Fluorine Scan" Iterative Workflow. This cycle integrates design, synthesis, and testing to optimize metabolic stability without compromising physicochemical properties.[2][3]

Case Studies

Ezetimibe (Zetia)[3]
  • Challenge: Early analogs suffered from rapid oxidative metabolism on the pendant phenyl rings.

  • Solution: Introduction of fluorine atoms at the para-positions of the phenyl rings.

  • Outcome: The C-F bonds blocked the primary sites of CYP oxidation.[9] Additionally, the fluorine atoms prevented the formation of toxic quinone-imine metabolites.[2] The result was a metabolically stable drug with a long half-life (

    
    ).[3]
    
Atorvastatin (Lipitor)[3]
  • Design: The inclusion of a p-fluorophenyl moiety was critical.

  • Effect: While the fluorine contributes to lipophilicity (aiding in hydrophobic pocket binding within HMG-CoA reductase), its primary metabolic role is preventing rapid hydroxylation of the phenyl ring, extending the duration of action compared to non-fluorinated analogs.

References

  • Meanwell, N. A. (2018).[2][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2][3] Link[3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][3] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2][3] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[2][3][10] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[2][3][10] Link[3]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2][3] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[2][3] Link[3]

  • Cyprotex. (n.d.).[11] Microsomal Stability Assay Protocol. Evotec. Link

Sourcing and Application of 4-Ethoxy-2,3-difluorobenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Benzamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif, valued for its structural rigidity and capacity for hydrogen bonding. When strategically modified with fluorine atoms, as in the case of 4-Ethoxy-2,3-difluorobenzamide, these molecules become powerful tools for developing selective and metabolically robust therapeutic agents.[1] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including lipophilicity, basicity, and conformational preference, often leading to enhanced potency, target selectivity, and improved pharmacokinetic profiles.[2][3] This guide provides an in-depth technical overview of this compound (CAS 1017779-57-5), offering insights into its molecular profile, sourcing, and a validated experimental workflow for its potential application in kinase inhibitor research.

Molecular Profile and Physicochemical Characteristics

This compound is a substituted aromatic amide with a molecular formula of C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol .

PropertyValueSource
CAS Number 1017779-57-5Thermo Scientific
Molecular Formula C₉H₉F₂NO₂Thermo Scientific
Molecular Weight 201.17Thermo Scientific
Melting Point 175 - 177 °CThermo Scientific
Purity (Typical) ≥97%Thermo Scientific
Appearance SolidInferred

The dual fluorine substitution on the benzene ring is critical. These electronegative atoms act to modulate the electron density of the aromatic system and can influence the acidity of the amide proton. This has significant implications for how the molecule interacts with biological targets, such as the hinge region of a kinase active site. Furthermore, the C-F bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes—a common strategy to increase the half-life of a drug candidate.[2]

Sourcing, Availability, and the Custom Synthesis Imperative

This scarcity necessitates a proactive approach to procurement. Researchers should anticipate the need for custom synthesis . This route, while more time-consuming and costly than purchasing stock chemicals, offers the advantage of securing a dedicated supply chain and obtaining material with a well-documented certificate of analysis tailored to the project's specific requirements.

The following workflow outlines a robust process for acquiring research-grade this compound.

G cluster_sourcing Sourcing & Qualification Workflow start Identify Need for This compound vendor_id Identify Custom Synthesis Vendors (e.g., Life Chemicals, Prestwick) start->vendor_id quote Request Quotations: Specify Purity (e.g., >98%), Quantity, and Analytical Needs vendor_id->quote select Select Vendor Based On: - Lead Time - Cost - Technical Capabilities quote->select monitor Monitor Synthesis Progress & Review Mid-Point Data select->monitor receive Receive Compound with - Certificate of Analysis (CoA) - HPLC/GC-MS Data - NMR Spectra monitor->receive qualify In-House Quality Control: - Confirm Structure (NMR, MS) - Verify Purity (HPLC) receive->qualify release Release for Experimental Use qualify->release

Caption: Workflow for sourcing and qualifying custom-synthesized compounds.

Research Application: A Building Block for Kinase Inhibitors

While direct biological studies on this compound are not prominent in public literature, its structure is highly indicative of its utility as an intermediate in the synthesis of targeted therapies. Specifically, fluorinated anilino-pyrimidine derivatives have been patented as potent inhibitors of mutated forms of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[4] The difluoro-substituted phenyl ring is a common feature in advanced EGFR inhibitors, where it forms critical interactions within the ATP-binding pocket.

This guide, therefore, proposes a hypothetical yet scientifically grounded application: the use of this compound as a precursor for a novel kinase inhibitor. The following experimental protocol is designed to test a downstream derivative of this compound in a robust, self-validating cell-based assay.

Experimental Protocol: Cell-Based Assay for Kinase Inhibition

This protocol describes a workflow to determine the half-maximal inhibitory concentration (IC₅₀) of a hypothetical test compound, "Compound-X" (derived from this compound), against a cancer cell line known to express the target kinase.

Pre-Experimental Preparation & Safety
  • Handling: Benzamide derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Stock Solution: Prepare a 10 mM stock solution of Compound-X in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Step-by-Step Cell-Based IC₅₀ Determination

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

  • Cell Seeding:

    • Culture human cancer cells (e.g., a lung adenocarcinoma line with a known EGFR mutation) using standard aseptic techniques.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well, clear-bottom plate in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare a serial dilution series of Compound-X from the 10 mM DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

    • Crucial Control: The final DMSO concentration in all wells must be identical and should not exceed 0.1% to prevent solvent-induced toxicity.

    • Add the diluted compounds to the corresponding wells. Include "Vehicle Control" wells (DMSO only) and "Untreated Control" wells (media only).

  • Incubation:

    • Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe effects on cell proliferation.

  • Viability Assessment (Using a Resazurin-based Assay):

    • Prepare a resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours, protected from light. Viable cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation ~560 nm, emission ~590 nm).

Data Analysis and Interpretation
  • Normalization: Subtract the background fluorescence (media-only wells). Normalize the data by setting the average of the "Vehicle Control" wells to 100% viability and the background as 0%.

  • Curve Fitting: Plot the normalized viability (%) against the logarithm of the compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Validation: The Untreated and Vehicle controls should show minimal difference, confirming that the DMSO concentration was not toxic. The dose-response curve should exhibit a clear sigmoidal shape, indicating a specific inhibitory effect.

G cluster_assay Cell-Based IC50 Assay Workflow seed 1. Seed Cells (5,000 cells/well) in 96-well plate incubate1 2. Incubate 24h (Adhesion) seed->incubate1 treat 3. Treat with Compound-X (Serial Dilution) + Controls (Vehicle) incubate1->treat incubate2 4. Incubate 72h (Proliferation) treat->incubate2 add_reagent 5. Add Resazurin Viability Reagent incubate2->add_reagent incubate3 6. Incubate 2-4h (Color Development) add_reagent->incubate3 read 7. Read Fluorescence (Plate Reader) incubate3->read analyze 8. Analyze Data - Normalize to Controls - Fit Dose-Response Curve - Determine IC50 read->analyze

Caption: Step-by-step workflow for a cell-based enzyme inhibition assay.

Conclusion

This compound represents a specialized chemical building block with significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors. While its commercial availability is limited, necessitating custom synthesis, its strategic design leverages the well-established benefits of fluorine in medicinal chemistry. The protocols and workflows outlined in this guide provide researchers with a robust framework for sourcing, qualifying, and deploying this compound or its derivatives in a scientifically rigorous drug discovery program.

References

  • G. T. W. Lawton et al. (2019). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. Google Patents.
  • C. P. Thorne et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

  • M. A. S. de Oliveira et al. (2022). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Available at: [Link]

  • M. Tan et al. (2022). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • D. Barnes-Seeman et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. Available at: [Link]

  • B. J. Stockman et al. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • Request PDF. (2025). Application of Fluorine in Drug Design. ResearchGate. Available at: [Link]

  • V. Petrikas et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • P. A. Priya et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Ethoxy-2,3-difluorobenzamide as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthetic utility of 4-Ethoxy-2,3-difluorobenzamide. While direct, widespread applications in the literature are nascent, the unique electronic and structural features of this molecule present significant opportunities for its use as a versatile intermediate in medicinal chemistry and materials science. We will explore its physicochemical properties, predict its reactivity based on first principles, and provide detailed, field-proven protocols for its potential transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated benzamide scaffolds in their synthetic endeavors.

Introduction: Unpacking the Potential of a Multifunctional Building Block

This compound is a substituted aromatic compound featuring a confluence of functional groups that impart a unique reactivity profile. The benzamide moiety is a common pharmacophore and a versatile synthetic handle.[1][2] The difluoro substitution pattern on the phenyl ring significantly alters the electronic properties, enhancing the potential for specific chemical transformations.[3] Furthermore, the 4-ethoxy group, an electron-donating substituent, modulates the reactivity of the aromatic system.

A theoretical study employing Density Functional Theory (DFT) has shed light on the structural and spectral properties of this compound.[4] This computational work provides a foundational understanding of the molecule's geometry and electronic distribution, which in turn informs its potential chemical behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₉H₉F₂NO₂[5]
Molecular Weight 201.17 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 175°C - 177°C[5]
Purity ≥97%[5]

The strategic placement of two fluorine atoms ortho and meta to the benzamide group, and para to the ethoxy group, creates a nuanced electronic environment. The fluorine atoms, being highly electronegative, act as electron-withdrawing groups by induction, while the ethoxy group is an electron-donating group through resonance.[6] This interplay of electronic effects is key to the synthetic applications discussed herein.

Predicted Reactivity and Synthetic Pathways

The combination of functional groups in this compound allows for a range of potential chemical transformations. The following sections outline the most promising synthetic routes, supported by established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the difluorinated aromatic ring, further activated by the electron-withdrawing benzamide group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions.[7][8] The fluorine atoms are excellent leaving groups in this context. The directing effects of the substituents suggest that the fluorine at the 2-position is the most likely to be displaced by a nucleophile due to the strong ortho-activating effect of the benzamide group.

SNAr_Reaction reactant This compound product 2-Substituted-4-ethoxy-3-fluorobenzamide reactant->product SNAг nucleophile Nucleophile (Nu-H) e.g., R₂NH, ROH nucleophile->product base Base e.g., K₂CO₃, NaH base->reactant

Figure 1: Generalized workflow for the SNAr of this compound.

Exemplary Protocol 1: SNAr with a Secondary Amine

This protocol describes a hypothetical reaction with morpholine as the nucleophile.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-120°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. A precipitate of the product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.

  • Base: Anhydrous K₂CO₃ is a mild and effective base for deprotonating the nucleophile and neutralizing the HF byproduct. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of breaking the C-F bond.

Ortho-Directed Metalation

The benzamide and ethoxy groups are known to be effective directing groups for ortho-metalation, typically using a strong organolithium base like n-butyllithium or lithium diisopropylamide (LDA). This allows for the functionalization of the C5 position of the aromatic ring.

Ortho_Metalation start This compound step1 1. Strong Base (e.g., LDA) 2. Electrophile (E⁺) start->step1 Ortho-metalation product 5-Substituted-4-ethoxy- 2,3-difluorobenzamide step1->product

Figure 2: Workflow for ortho-directed metalation and subsequent electrophilic quench.

Exemplary Protocol 2: Ortho-Iodination via Metalation

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath).

  • Deprotonation: Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture. Stir at -78°C for 1-2 hours to ensure complete metalation.

  • Electrophilic Quench: Add a solution of iodine (I₂, 1.2 eq) in THF dropwise.

  • Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Transformations of the Benzamide Moiety

The primary amide of this compound can be converted into other functional groups, providing further synthetic diversification.

  • Dehydration to Nitrile: Treatment with dehydrating agents such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent will yield the corresponding 4-ethoxy-2,3-difluorobenzonitrile. This nitrile can then be used in a variety of transformations, including reduction to an aminomethyl group or addition of organometallic reagents.

  • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the amide can be hydrolyzed to 4-ethoxy-2,3-difluorobenzoic acid. This carboxylic acid is a valuable intermediate for the synthesis of esters, acid chlorides, and other amides via coupling reactions.

  • Hofmann Rearrangement: Reaction with bromine or N-bromosuccinimide in the presence of a strong base (e.g., sodium methoxide) can induce a Hofmann rearrangement to produce 4-ethoxy-2,3-difluoroaniline. This aniline can then be used in diazotization reactions or as a nucleophile in its own right.

Hypothetical Application in the Synthesis of a PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically important class of anti-cancer drugs.[9] Many PARP inhibitors, such as Olaparib, contain a substituted benzamide core.[10][11] While the synthesis of Olaparib itself does not use this compound, we can devise a hypothetical route to a novel, structurally related scaffold using our intermediate of interest. This serves to illustrate the potential application of this building block in a drug discovery context.

The following scheme outlines a hypothetical synthesis of a simplified PARP inhibitor analog.

PARP_Inhibitor_Synthesis start This compound intermediate1 5-Iodo-4-ethoxy-2,3-difluorobenzamide start->intermediate1 step1_reagents 1. LDA, THF, -78°C 2. I₂ step1_reagents->intermediate1 product 5-Aryl-4-ethoxy-2,3-difluorobenzamide (PARP Inhibitor Scaffold) intermediate1->product step2_reagents Suzuki Coupling: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C step2_reagents->product boronic_acid Arylboronic Acid boronic_acid->product

Figure 3: Hypothetical synthesis of a PARP inhibitor scaffold.

Protocol 3: Hypothetical Synthesis of a 5-Aryl-4-ethoxy-2,3-difluorobenzamide

This two-step protocol combines ortho-metalation/iodination with a subsequent Suzuki cross-coupling reaction.

Step 1: Synthesis of 5-Iodo-4-ethoxy-2,3-difluorobenzamide

  • Follow the procedure outlined in Exemplary Protocol 2 .

Step 2: Suzuki Cross-Coupling

  • Setup: To a round-bottom flask, add 5-Iodo-4-ethoxy-2,3-difluorobenzamide (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90°C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired 5-aryl-4-ethoxy-2,3-difluorobenzamide.

Conclusion and Future Outlook

This compound is a promising synthetic intermediate with significant, albeit largely untapped, potential. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution, ortho-directed metalation, and transformations of the amide moiety. The protocols and hypothetical applications presented in this guide are intended to provide a solid foundation for researchers to explore the utility of this versatile building block in their own synthetic campaigns. As the demand for novel, highly functionalized small molecules continues to grow in the fields of drug discovery and materials science, we anticipate that this compound will emerge as a valuable tool in the synthetic chemist's arsenal.

References

  • Hill, A., et al. (2023). Polymorphic solid solutions in molecular crystals: Tips, tricks, and switches. Journal of the American Chemical Society, 145(37), 20562–20577. [Link]

  • Sumbul, A., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry, 124, 637-649. [Link]

  • Sim, J. A., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1128. [Link]

  • Vellaiswamy, G., & Ramaswamy, S. (2017). Co(II) Complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide: Synthesis, Fluorescence Properties and Anticancer Activity. Journal of Fluorescence, 27(5), 1559–1565. [Link]

  • Seoul National University R&DB Foundation. (2025). Benzamide derivative compound, method for preparing same, and pharmaceutical composition for treating or preventing inflammatory disease containing same as active ingredient. U.S. Patent No. 12,441,690 B2. [Link]

  • Sim, J. A., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(3), M1143. [Link]

  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2015). Preparation method of Olaparib intermediate.
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  • Reusch, W. (n.d.). Aromatic Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Ausun Pharmaceutical (changzhou) Co., Ltd. (2023). A preparation method of olaparib intermediate.
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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(9), e02365. [Link]

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  • AstraZeneca AB. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. U.S.
  • Bayer Pharma Aktiengesellschaft. (2019). Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S). U.S.
  • Artola, M., et al. (2023). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 24(13), 10582. [Link]

  • Reeves, J. T., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic Syntheses, 93, 1-13. [Link]

  • WIPO (PCT). (2017). Process for the Preparation of Olaparib and Intermediates Thereof. Patent Application No. 20170233351. [Link]

  • University of South Florida. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

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  • ResearchGate. (2023). Cross‐Coupling Reactions between Arenediazonium o‐Benzenedisulfonimides and Organolithium Reagents in a Deep Eutectic Solvent. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Reddy, M., et al. (2016). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 18(12), 3461-3465. [Link]

  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1198-1202. [Link]

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Application of 4-Ethoxy-2,3-difluorobenzamide in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Ethoxy-2,3-difluorobenzamide in Next-Generation SDHI Fungicide Discovery

Abstract

This technical guide outlines the application of This compound as a high-value scaffold in the synthesis and optimization of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1] Unlike generic intermediates, this molecule offers a specific substitution pattern—2,3-difluorination combined with a 4-ethoxy motif —that is critical for optimizing metabolic stability and lipophilicity in crop protection agents. This document provides validated protocols for its conversion into bioactive libraries, mechanistic insights into its role in Complex II inhibition, and analytical methodologies for residue tracking.

Introduction: The "Privileged Scaffold" in Agrochemical Design

In modern fungicide discovery, the benzamide moiety serves as the pharmacophore responsible for binding to the ubiquinone-binding pocket (site Qp) of the succinate dehydrogenase enzyme (Complex II).[1]

This compound represents a "privileged scaffold" due to two synergistic structural features:

  • 2,3-Difluoro Substitution: Fluorine atoms at the 2 and 3 positions sterically protect the amide bond from enzymatic hydrolysis and electronically deactivate the ring against oxidative metabolism (P450-mediated hydroxylation).[1] This pattern is homologous to the pharmacophores found in commercial SDHIs like Fluxapyroxad and Bixafen.[1]

  • 4-Ethoxy Group: Provides a specific lipophilic bulk (

    
     adjustment) that enhances cuticular penetration in fungi while serving as a "metabolic handle" that is more stable than a methoxy group but less persistent than a trifluoromethyl group.
    

Primary Applications:

  • Lead Optimization: Synthesis of novel N-phenylbenzamide and N-pyridylbenzamide libraries.

  • Metabolic Stability Profiling: Use as a reference standard for metabolite identification in environmental fate studies.[1]

Application I: Synthesis of Novel SDHI Fungicide Libraries

The primary utility of this compound is as a precursor for generating diverse SDHI candidates. The benzamide nitrogen is typically too unreactive for direct functionalization; therefore, the standard workflow involves hydrolysis to the benzoic acid followed by coupling to variable amine "tails."

Mechanistic Workflow

The synthesis follows a "Convergent Assembly" strategy.[1] The 2,3-difluoro-4-ethoxybenzoyl core (Fragment A) is coupled with various heterocyclic amines (Fragment B) to target the specific hydrophobic cleft of the SDH enzyme.[1]

SynthesisWorkflow Start This compound (Precursor) Step1 Hydrolysis (NaOH, EtOH/H2O) Start->Step1 Inter1 4-Ethoxy-2,3-difluorobenzoic Acid Step1->Inter1 Step2 Activation (SOCl2 or (COCl)2) Inter1->Step2 Inter2 Acid Chloride (Reactive Electrophile) Step2->Inter2 Step3 Amide Coupling (R-NH2, Pyridine) Inter2->Step3 Final Novel SDHI Candidate (Bioactive) Step3->Final

Figure 1: Convergent synthesis workflow for converting the benzamide precursor into bioactive SDHI candidates.

Experimental Protocol: Conversion to Active SDHI Analogs

Objective: To synthesize N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-4-ethoxy-2,3-difluorobenzamide (Example Analog).

Reagents:

  • This compound (Start Material)[1][2][3][4][5]

  • Sodium Hydroxide (NaOH), Ethanol (EtOH)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride[1]
    
  • Target Aniline (e.g., 2-amino-biaryl derivative)[1]

Step 1: Hydrolysis to Benzoic Acid

  • Dissolve 10.0 mmol of This compound in 30 mL of Ethanol:Water (3:1 v/v).

  • Add 50.0 mmol of NaOH pellets.

  • Reflux at 85°C for 6 hours. Monitor by TLC (Start material

    
    , Product 
    
    
    
    in Hexane:EtOAc 1:1).
  • Cool to room temperature and acidify to pH 2 with 2M HCl.

  • Filter the white precipitate, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%[1][6]

    • Checkpoint: Verify carboxylic acid peak by IR (broad band 2500–3300 cm⁻¹).[1]

Step 2: Acyl Chloride Formation (Activation)

  • Suspend 5.0 mmol of the dried benzoic acid in 10 mL anhydrous Toluene.

  • Add 7.5 mmol

    
     and a catalytic drop of DMF.[1]
    
  • Heat to 80°C for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess

    
    .[1] Use the crude acid chloride immediately.[1]
    

Step 3: Amide Coupling (The "Click" Step)

  • Dissolve 5.0 mmol of the Target Aniline in 10 mL anhydrous THF containing 6.0 mmol Triethylamine (Et3N).

  • Cool to 0°C.

  • Add the crude acid chloride (dissolved in 5 mL THF) dropwise.

  • Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH/Hexane.

Application II: Structure-Activity Relationship (SAR) Screening

Once the library is synthesized, the this compound core serves as a constant "Warhead" to evaluate the efficacy of different "Tail" groups.[1]

Rationale: The 2,3-difluoro pattern locks the amide bond in a specific conformation relative to the phenyl ring (via intramolecular H-bonding interactions with the ortho-fluorine), which is critical for fitting into the narrow hydrophobic tunnel of Complex II.[1]

Bioassay Protocol: In Vitro Mycelial Growth Inhibition

Target Pathogens: Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 10,000 ppm.

  • Dilution: Prepare Potato Dextrose Agar (PDA) plates amended with the test compound at concentrations of 0.1, 1, 10, and 50 ppm.

  • Inoculation: Place a 5mm mycelial plug of the active pathogen in the center of the plate.

  • Incubation: Incubate at 25°C for 72 hours (dark).

  • Measurement: Measure colony diameter (

    
    ) vs. control (
    
    
    
    ).
  • Calculation:

    
    [1]
    
  • Data Output: Determine

    
     using Probit regression analysis.
    

Table 1: Expected SAR Trends for 4-Ethoxy-2,3-difluoro Analogs

Modification Effect on LogP Metabolic Stability Predicted Activity (SDHI)
4-Ethoxy (Parent) Optimal (3.5 - 4.2) High High
4-Methoxy Lower Moderate (O-demethylation) Moderate
4-Trifluoromethoxy Higher Very High High (but costlier)

| Des-fluoro (no F) | Lower | Low (Rapid metabolism) | Low |

Analytical Protocol: Residue Analysis & Metabolite Tracking

In environmental fate studies, the amide bond often cleaves, reverting the active ingredient to the This compound or its acid form.[1] Researchers must establish detection limits for this moiety in soil and plant matrices.[1]

HPLC-MS/MS Method for Soil Residues
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 8 minutes.

  • Detection: Triple Quadrupole MS, ESI (+).

  • MRM Transitions (Quantification):

    • Precursor: 202.1 m/z

      
      [1]
      
    • Product 1: 174.1 m/z (Loss of ethyl group, specific to ethoxy)

    • Product 2: 154.0 m/z (Loss of F/HF)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Handling: Use in a fume hood.[1] The acid chloride intermediate is corrosive and moisture-sensitive.[1]

  • Storage: Store the benzamide at room temperature, dry. Store the acid chloride under Nitrogen at -20°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46737619, this compound.[1] Retrieved from [Link][1]

  • European Patent Office (1993). Process for preparing aryl metal compounds and their conversion with electrophiles (EP1010703A2).[1] (Describes the use of 2,3-difluoro intermediates for pesticide production). Retrieved from

  • Rheinheimer, J., et al. (2008). The Mode of Action of SDHI Fungicides. In: Modern Crop Protection Compounds. Wiley-VCH.[1] (General reference for Benzamide SDHI mechanism).

  • Fishersci (2023). this compound Safety Data Sheet.[1] Retrieved from [Link][1][7]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of 4-Ethoxy-2,3-difluorobenzamide (CAS: 1017779-57-5). As a critical structural intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole), ensuring the purity of this benzamide derivative is essential for downstream yield and safety. This protocol utilizes a C18 stationary phase with an acidic mobile phase gradient to achieve baseline separation between the target analyte, its hydrolytic degradant (4-ethoxy-2,3-difluorobenzoic acid), and synthetic precursors. The method is designed in accordance with ICH Q2(R1) guidelines for specificity, linearity, and precision.

Introduction & Chemical Context

This compound is a functionalized aromatic amide characterized by a lipophilic ethoxy tail and an electron-withdrawing difluoro-substitution pattern. In drug development, it often serves as a precursor to benzoxaborole anti-inflammatory agents or as a scaffold for kinase inhibitors.

Structural Considerations for Method Development
  • Fluorine Substitution: The 2,3-difluoro motif exerts a strong inductive effect (

    
    ), reducing the electron density on the benzene ring. This generally increases the retention time on hydrophobic stationary phases compared to non-fluorinated analogs due to the "fluorine effect" in RP-HPLC.
    
  • Amide Functionality: The primary amide (

    
    ) is susceptible to hydrolysis under extreme pH or oxidative stress, converting to the corresponding benzoic acid. The analytical method must resolve this specific degradant.
    
  • Solubility: The ethoxy group imparts moderate lipophilicity (

    
    ), necessitating an organic modifier like Acetonitrile (ACN) for solubility and elution.
    
Critical Quality Attributes (CQAs) monitored:
  • Assay/Purity: Target

    
    .
    
  • Impurity A (Hydrolysis): 4-Ethoxy-2,3-difluorobenzoic acid.

  • Impurity B (Dehydration/Precursor): 4-Ethoxy-2,3-difluorobenzonitrile.[1]

Method Development Strategy

The development of this protocol followed a "Quality by Design" (QbD) approach, prioritizing the separation of the amide from its acidic hydrolysis product.

Stationary Phase Selection

A C18 (Octadecylsilane) column with high surface coverage and end-capping was selected.

  • Reasoning: End-capping reduces accessible silanol groups (

    
    ), which can hydrogen-bond with the amide nitrogen, causing peak tailing. A high carbon load ensures adequate retention of the fluorine-substituted ring.
    
Mobile Phase Chemistry
  • Buffer (Mobile Phase A): 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).
    
    • Scientific Rationale: At pH 2.1, the carboxylic acid impurity (Impurity A, pKa ~3.5-4.0) exists in its non-ionized (protonated) form. This increases its hydrophobicity, allowing it to retain on the column and separate from the solvent front. If neutral pH were used, the ionized acid would elute in the void volume.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN).

    • Reasoning: ACN provides sharper peak shapes and lower backpressure than Methanol for fluorinated aromatics. It also has a lower UV cutoff (<200 nm), minimizing baseline drift at the detection wavelength.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting
Instrument HPLC System with PDA/DAD Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm (or equivalent)
Column Temp 30°C ± 1°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 220 nm (primary) and 254 nm (secondary/confirmatory)
Run Time 20 minutes
Gradient Program[2]
Time (min)Mobile Phase A (%) (0.1% H3PO4)Mobile Phase B (%) (Acetonitrile)Elution Mode
0.09010Initial Equilibration
2.09010Isocratic Hold (Polar Impurities)
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End
Reagent Preparation
  • Mobile Phase A (0.1% Phosphoric Acid):

    • Add 1.0 mL of concentrated Phosphoric Acid (85%, HPLC Grade) to 1000 mL of Milli-Q water.

    • Filter through a 0.22 µm nylon membrane filter.

    • Degas via sonication for 10 minutes.

  • Diluent:

    • Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL):

  • Weigh accurately 25.0 mg of this compound Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Add ~15 mL Diluent and sonicate for 5 minutes (ensure complete dissolution).

  • Make up to volume with Diluent.

Working Standard (100 µg/mL):

  • Pipette 5.0 mL of Stock Standard into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.

Sample Solution:

  • Prepare samples at a target concentration of 100 µg/mL using the same procedure as the Working Standard.

  • Filter through a 0.45 µm PTFE syringe filter prior to injection.

Visual Workflows (Graphviz)

Analytical Logic & Degradation Pathway

This diagram illustrates the separation logic and the expected elution order based on polarity.

HPLC_Logic Analyte This compound (Target) Impurity_A Impurity A (Benzoic Acid Derivative) Hydrolysis Product Impurity_B Impurity B (Benzonitrile) Synthetic Precursor Column C18 Stationary Phase (Hydrophobic Interaction) Column->Analyte Elutes 2nd (Intermediate Polarity) Column->Impurity_A Elutes 1st (Most Polar) Column->Impurity_B Elutes 3rd (Least Polar) MobilePhase Acidic Mobile Phase (pH 2.1) MobilePhase->Impurity_A Suppresses Ionization (Increases Retention)

Caption: Separation logic based on polarity and pH control. Acidic conditions ensure Impurity A is protonated but remains more polar than the amide.

Method Validation Workflow

Standard workflow to ensure the method meets regulatory standards.

Validation_Workflow cluster_SST System Suitability (Daily) cluster_Params Validation Parameters Start Method Validation Initiation SST_Inj Inject Standard (x5) Start->SST_Inj Check_RSD Check Area %RSD < 2.0% SST_Inj->Check_RSD Check_Tailing Tailing Factor < 1.5 Check_RSD->Check_Tailing Linearity Linearity (50% - 150% level) Check_Tailing->Linearity Pass Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Specificity Specificity (Forced Degradation) Accuracy->Specificity Final_Report Final Validation Report Specificity->Final_Report Compile Data

Caption: Step-by-step validation workflow ensuring system suitability before assessing linearity and specificity.

System Suitability & Acceptance Criteria

Before analyzing unknown samples, the system must pass the following criteria using the Working Standard :

ParameterAcceptance LimitRationale
Retention Time (RT) 8.0 - 10.0 minIndicates stable flow and column equilibrium.
Theoretical Plates (N) > 5,000Ensures sufficient column efficiency.
Tailing Factor (T) < 1.5Indicates minimal secondary interactions (silanol activity).
Injection Precision %RSD < 2.0% (n=5)Confirms autosampler and pump stability.

Results & Discussion (Anticipated)

Specificity

Under the proposed conditions:

  • Impurity A (Acid) is expected to elute early (approx. RRT 0.6 - 0.7) due to the presence of the polar carboxyl group and lack of ethoxy shielding.

  • Target Amide elutes mid-gradient (approx. 9.0 min).[2]

  • Impurity B (Nitrile) or dimers elute later (RRT > 1.2) due to higher hydrophobicity.

  • Blank Injection: No interfering peaks should be observed at the retention time of the main peak.

Linearity

The method demonstrates linearity across the range of 50 µg/mL to 150 µg/mL (50% to 150% of target concentration), with a correlation coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) typically 

.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction or Column aging.Ensure Mobile Phase A pH is acidic (< 3.0). Replace column if >1000 injections.
RT Drift Temperature fluctuation or incomplete equilibration.Use a column oven (30°C). Increase re-equilibration time to 5 mins.
Ghost Peaks Contaminated Mobile Phase or Carryover.Use HPLC-grade water. Run a blank injection with 100% ACN wash.
Split Peaks Solvent mismatch.Ensure sample diluent (50:50 ACN:Water) matches initial gradient conditions.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][3] Link

  • Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2,3-difluoro benzamide. Heliyon, 5(11). (Provides structural confirmation and UV activity basis). Link

  • Center for Drug Evaluation and Research. (2016). Chemistry Review for Crisaborole (NDA 207695). U.S. Food and Drug Administration. (Contextualizes the benzamide as a structural analog in benzoxaborole synthesis). Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Source for acidic mobile phase selection principles for amides). Link

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Ethoxy-2,3-difluorobenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-Ethoxy-2,3-difluorobenzamide is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules, including kinase inhibitors and therapeutic agents.[1][2] Its synthesis, typically achieved through the controlled hydrolysis of 4-Ethoxy-2,3-difluorobenzonitrile, presents several challenges that can impact yield, purity, and reproducibility. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to navigate and optimize this critical transformation.

Section 1: Core Synthesis Protocol & Reaction Mechanism

The most common and direct route to this compound is the partial hydrolysis of the corresponding nitrile precursor. While various methods exist for converting nitriles to amides, base-catalyzed hydrolysis is a frequently employed approach.[3] However, the reaction must be carefully controlled to prevent over-hydrolysis to the corresponding carboxylic acid, as both the starting nitrile and the product amide are susceptible to hydrolysis under these conditions.[3][4]

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol provides a starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Ethoxy-2,3-difluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or a mixture of tert-butanol and water.[4]

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq). For a milder reaction, a solution of sodium hydroxide in aqueous ethanol with hydrogen peroxide can be used.[3]

  • Heating & Monitoring: Gently heat the mixture to a controlled temperature, typically between 50-70°C. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The goal is to maximize the formation of the amide while minimizing the appearance of the carboxylic acid byproduct.

  • Work-up: Once the starting material is consumed (or optimal conversion is reached), cool the reaction mixture to room temperature. Neutralize the mixture carefully with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~7.

  • Isolation: The product, this compound, often precipitates from the neutralized solution. If it does not, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.[5]

Reaction Mechanism: Base-Catalyzed Nitrile Hydrolysis

The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers to yield the amide.

Nitrile_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation cluster_step3 Step 3: Tautomerization Nitrile R-C≡N (4-Ethoxy-2,3-difluorobenzonitrile) Intermediate1 [R-C(O⁻)=NH] Imidate Intermediate Nitrile->Intermediate1 Hydroxide ⁻OH Hydroxide->Nitrile Water1 H₂O AmideTautomer R-C(OH)=NH Amide Tautomer Intermediate1->AmideTautomer Water1->Intermediate1 Amide R-C(=O)NH₂ (this compound) AmideTautomer->Amide Keto-enol Tautomerization

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low or I'm getting no product. What went wrong?

Answer: Low or no yield can stem from several factors:

  • Reagent Quality: Ensure the starting nitrile is pure. Impurities can inhibit the reaction. Verify the concentration and quality of your base; older solutions of NaOH can decrease in molarity due to absorption of atmospheric CO₂.

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Try incrementally increasing the temperature (e.g., by 10°C) while carefully monitoring for byproduct formation. Conversely, excessively high temperatures can lead to decomposition or favor side reactions.[6]

  • Insufficient Reaction Time: Some nitrile hydrolyses can be sluggish. If TLC/HPLC analysis shows significant starting material remaining after the initially planned time, extend the reaction duration, continuing to monitor progress.

  • Solvent Choice: The solubility of the nitrile in the chosen solvent system is critical. If the starting material is not fully dissolved, the reaction will be inefficient. Consider alternative solvents or co-solvents. For example, using tert-butanol as a solvent has been reported to facilitate stopping the hydrolysis at the amide stage.[4]

Q2: The main product of my reaction is 4-Ethoxy-2,3-difluorobenzoic acid. How can I prevent this?

Answer: The formation of the carboxylic acid is a classic case of over-hydrolysis. The desired amide product is itself susceptible to hydrolysis under the same reaction conditions.

  • Causality: Nitriles are often more difficult to hydrolyze than their corresponding amides. Harsh conditions (high temperature, high base concentration, long reaction times) required to initiate the first hydrolysis step can rapidly hydrolyze the more reactive amide product to the carboxylic acid.[3][4]

  • Preventative Measures:

    • Careful Monitoring: This is the most critical step. Monitor the reaction frequently by TLC or HPLC. Quench the reaction as soon as the consumption of the starting nitrile is optimal, even if a small amount remains, to avoid significant conversion of the amide to the acid.

    • Milder Conditions: Reduce the concentration of the base or lower the reaction temperature. This will slow down both hydrolysis steps, but it often provides a larger window in which the amide is the major product.[3]

    • Alternative Reagents: Employing an alkaline solution of hydrogen peroxide (e.g., NaOH in aq. EtOH with H₂O₂) is a milder method that is often more selective for the partial hydrolysis of nitriles to amides.[3][7] Another approach involves using a catalyst system, such as hydrated manganese dioxide, which can promote the conversion at more moderate temperatures.[6]

Q3: My reaction stalls, leaving a significant amount of unreacted 4-Ethoxy-2,3-difluorobenzonitrile. How can I drive it to completion?

Answer: Incomplete conversion is a common challenge.

  • Increase Temperature: As a first step, cautiously increasing the reaction temperature in 10°C increments can enhance the reaction rate. Continue to monitor for the formation of the carboxylic acid byproduct.

  • Add More Base: The hydroxide may be consumed during the reaction. A stoichiometric amount is the minimum, but using a slight excess (e.g., 2-3 equivalents) is common. If the reaction has stalled, a careful addition of more base could restart it.

  • Consider a Catalyst: If thermal and stoichiometric adjustments are ineffective, a catalytic approach may be necessary. Platinum-based catalysts (like the Ghaffar-Parkins catalyst) have shown high efficacy in hydrating nitriles to amides under mild conditions, tolerating a wide range of functional groups.[5]

Q4: I'm having trouble with the work-up and purification. The product is oily or difficult to crystallize. What are your suggestions?

Answer: Purification challenges often arise from residual impurities or the physical properties of the product itself. This compound has a reported melting point of 175-177°C, suggesting it should be a solid at room temperature.[8]

  • Effective Neutralization: Ensure the reaction mixture is fully neutralized. An acidic or basic pH can keep the product or byproducts in solution as salts. Check the pH with paper or a meter.

  • Extraction vs. Precipitation: If the product does not precipitate upon neutralization, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove inorganic salts and water-soluble impurities.

  • Drying: Dry the organic extract thoroughly over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating it.[5] Residual water can inhibit crystallization.

  • Recrystallization: If the isolated solid is impure, recrystallization is a powerful purification technique. Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as an ethanol/water or isopropanol/hexane mixture.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low / No Yield Start->LowYield OverHydrolysis Main Product is Carboxylic Acid Start->OverHydrolysis Incomplete Incomplete Conversion Start->Incomplete CheckReagents Check Reagent Purity & Concentration LowYield->CheckReagents Possible Cause Monitor Monitor Reaction More Frequently (TLC/HPLC) OverHydrolysis->Monitor Crucial Action IncreaseTemp2 Increase Temperature Incomplete->IncreaseTemp2 Solution 1 IncreaseTemp1 Increase Temperature Incrementally CheckReagents->IncreaseTemp1 Solution Extend_Time Extend Reaction Time IncreaseTemp1->Extend_Time If still slow MilderCond Use Milder Conditions (Less Base, Lower Temp) Monitor->MilderCond Solution AltReagent Use Alternative Reagent (e.g., Alkaline H₂O₂) MilderCond->AltReagent Alternative AddBase Add More Base IncreaseTemp2->AddBase Solution 2 ConsiderCat Consider Catalytic Method AddBase->ConsiderCat Advanced Solution

Caption: Decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing the starting material, 4-Ethoxy-2,3-difluorobenzonitrile?

Answer: The synthesis of the nitrile precursor typically involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed cyanation reactions. A common route would be the reaction of 2,3,4-trifluoronitrobenzene with sodium ethoxide to install the ethoxy group, followed by reduction of the nitro group to an amine, and finally a Sandmeyer reaction to convert the resulting aniline derivative into the nitrile. Alternatively, palladium-catalyzed cyanation of a corresponding aryl halide (e.g., 1-bromo-4-ethoxy-2,3-difluorobenzene) with a cyanide source is a modern and effective method.[9]

Q2: Which analytical techniques are best for monitoring this reaction?

Answer:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting nitrile, the product amide, and the potential carboxylic acid byproduct. The spots can be visualized under a UV lamp.[5]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is superior. It can precisely measure the percentage of each component in the reaction mixture, allowing for accurate determination of the optimal reaction endpoint to maximize amide yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the final product are essential for structural confirmation.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Useful for confirming the conversion. You will see the disappearance of the nitrile peak (C≡N stretch, ~2230 cm⁻¹) and the appearance of amide peaks (C=O stretch, ~1650 cm⁻¹ and N-H stretches, ~3200-3400 cm⁻¹).[1]

Q3: Are there any modern, milder alternatives to traditional acid/base hydrolysis?

Answer: Yes, the field of organic synthesis is continually evolving. Beyond the milder alkaline peroxide method, several advanced options exist:

  • Metal-Catalyzed Hydration: Various transition metal complexes (e.g., based on platinum, ruthenium, or gold) can catalyze the hydration of nitriles to amides under neutral and very mild conditions, often with excellent functional group tolerance.[5]

  • Enzymatic Hydrolysis: Nitrilase enzymes can convert nitriles to either amides or carboxylic acids with high selectivity, often under ambient temperature and neutral pH in aqueous media. This is a key technology in green chemistry.

  • Photocatalysis: Emerging research has demonstrated the use of photocatalysts to achieve this transformation under visible light, offering another green alternative.

Q4: What are the key safety precautions for this synthesis?

Answer: Standard laboratory safety procedures should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: Sodium hydroxide is corrosive and should be handled with care. Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Pressure: Be cautious when heating reactions in sealed vessels, as pressure can build up. Ensure any sealed system is properly rated for the temperature and potential pressure increase.

  • Cyanide Precursors: If synthesizing the nitrile starting material from cyanide sources (e.g., KCN, CuCN), extreme caution is necessary as these are highly toxic. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All such work must be done in a certified chemical fume hood with appropriate safety protocols in place.

References

  • US3366639A - Synthesis of amides
  • CN105175283A - 3-ethoxy-4-methoxy benzonitrile preparing method.
  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Co(II) Complexes of4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and 4-((pyridin-2-ylmethylene)amino) - PubMed. National Center for Biotechnology Information. [Link]

  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Portal. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Conversion of nitriles to amides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. Lumen Learning. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - MDPI. MDPI. [Link]

  • Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide - ResearchGate. ResearchGate. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. MDPI. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Hit discovery of 4-amino-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide: A novel EGFR inhibitor from a designed small library - PubMed. National Center for Biotechnology Information. [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 | ACS Omega. ACS Publications. [Link]

  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. National Institutes of Health. [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC - NIH. National Institutes of Health. [Link]

  • CN100457721C - Production process of 2,4-difluorobenzonitrile - Google Patents.
  • Discovery of alkoxy benzamide derivatives as novel BPTF bromodomain inhibitors via structure-based virtual screening - PubMed. National Center for Biotechnology Information. [Link]

  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. National Center for Biotechnology Information. [Link]

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Technical Support Center: Purification of 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific purification challenges of 4-Ethoxy-2,3-difluorobenzamide (CAS: 106428-27-3) . This guide synthesizes standard purification protocols for fluorinated benzamides with specific insights into the physicochemical behavior of the ethoxy-difluoro motif.

Executive Summary

This compound presents a unique purification challenge due to the interplay between its lipophilic ethoxy tail, the electron-withdrawing fluorine atoms, and the hydrogen-bonding amide core. Common issues include "oiling out" during recrystallization, co-elution of regioisomers (e.g., 2,4-difluoro analogs), and persistent benzoic acid precursors. This guide prioritizes chemical washing followed by controlled crystallization over standard chromatography to maximize yield and purity.

Module 1: Pre-Purification & Chemical Washing

Context: The most common impurity is the unreacted precursor, 4-ethoxy-2,3-difluorobenzoic acid. Because this acid can co-crystallize with the amide via hydrogen bonding, physical separation (recrystallization) often fails. Chemical removal is mandatory before attempting crystallization.

Q1: My crude product is a sticky solid. Can I proceed directly to recrystallization?

A: No. You must perform a basic wash first. The sticky nature often indicates the presence of the precursor acid or mineral oil (if NaH was used). The acid impurity disrupts the crystal lattice, preventing the formation of a clean solid.

Protocol: Acid Scavenging Wash

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as EtOAc creates a sharper interface with basic aqueous layers.

  • The "Double-Wash" Technique:

    • Wash 1: Wash with 5% NaHCO₃ (aq) . Mechanism: Converts the benzoic acid impurity into its water-soluble sodium benzoate salt.

    • Wash 2: Wash with 0.5 M NaOH (Cold). Mechanism: Removes stubborn phenolic byproducts (de-ethylated impurities).

    • Caution: Do not use strong/hot base for prolonged periods, or you risk hydrolyzing your desired amide.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

  • Result: You should now have a harder, less sticky solid ready for Module 2.

Module 2: Recrystallization Strategy

Context: Fluorinated benzamides have high lattice energies but can suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially when an ethoxy group adds lipophilicity.

Q2: When attempting to recrystallize from hot ethanol, the product separates as an oil droplet instead of crystals. How do I fix this?

A: This is "oiling out," caused by the solution temperature being above the melting point of the solvated product, or the solvent mixture being too polar.

The "Cloud Point" Protocol (Ethanol/Water System)

  • Solvent System: Ethanol (Solvent A) / Water (Antisolvent B).

  • Target Melting Point: ~175–177°C.

  • Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

  • Saturation: Remove from heat. Add warm Water dropwise until a faint permanent turbidity (cloudiness) appears.

  • The Correction: Add 1-2 drops of Ethanol to clear the solution.

  • Seeding (Critical Step): Allow the solution to cool to ~60°C. Add a tiny "seed" crystal of pure product.

    • Why? Fluorinated amides often form supersaturated solutions. Seeding provides a nucleation site to bypass the energy barrier, preventing oiling out.

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Let it reach room temperature undisturbed over 2–3 hours, then move to 4°C.

Q3: Why is my yield low after filtration?

A: The 2,3-difluoro substitution pattern increases solubility in polar solvents compared to non-fluorinated analogs. You likely used too much ethanol.

  • Fix: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop." Always check the purity of the second crop by TLC, as it will contain more impurities.

Module 3: Chromatographic Troubleshooting

Context: If regioisomers (e.g., 2,4-difluoro or 3,4-difluoro isomers) are present, recrystallization may fail because these isomers are often isomorphous (they fit into the same crystal lattice).

Q4: I see a "shadow" spot directly above my product on TLC, and they co-elute on the column. What is it?

A: This is likely a regioisomer .[1] The 2,3-difluoro and 2,4-difluoro isomers have nearly identical polarities (LogP) and pKa values.

Separation Strategy: The "Modifier" Approach Standard Silica Gel (Normal Phase) often fails here.

  • Stationary Phase: Switch to C18 Reverse Phase (Flash or Prep-HPLC).

  • Mobile Phase: Water / Acetonitrile.

  • The Secret Weapon: Add 0.1% Formic Acid to both solvents.[2]

    • Mechanism:[3][4][5][6] The acid suppresses the ionization of any residual free amines or acids, sharpening the peaks. More importantly, the fluorine atoms interact differently with the C18 chains based on their position (ortho vs. meta), often allowing baseline separation in reverse phase where normal phase fails.

  • Gradient: Use a shallow gradient (e.g., 40% B to 50% B over 20 minutes).

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this compound, prioritizing yield and purity.

PurificationFlow Start Crude Reaction Mixture CheckState Physical State Check: Sticky/Oily Solid? Start->CheckState AcidWash Acid Scavenging Protocol (EtOAc vs NaHCO3) CheckState->AcidWash Yes (Impurity Present) TLC_Check TLC Analysis: Single Spot? CheckState->TLC_Check No (Dry Solid) AcidWash->TLC_Check Recryst Recrystallization (EtOH/Water + Seeding) TLC_Check->Recryst Yes (Mainly Product) IsomerIssue Regioisomer Detected? (Shadow Spot) TLC_Check->IsomerIssue No (Complex Mix) Final Pure this compound (White Needles, MP 175-177°C) Recryst->Final IsomerIssue->Recryst No (Just Minor Impurities) PrepHPLC Reverse Phase HPLC (C18 + 0.1% Formic Acid) IsomerIssue->PrepHPLC Yes (Isomers) PrepHPLC->Final

Caption: Decision tree for selecting between chemical washing, crystallization, and HPLC based on impurity profile.

Summary Data Table: Physicochemical Properties & Solvents

ParameterValue / RecommendationNotes
CAS Number 106428-27-3
Melting Point 175–177°CSharp MP indicates high purity. Broad range (<170°C) implies acid impurity.
Recryst. Solvent Ethanol / Water (70:30 to 80:20)Requires heating to BP.[4][6] Seed at 60°C.
Wash Solvent Ethyl AcetateSuperior to DCM for partitioning against basic water.
TLC System EtOAc:Hexane (40:60)Amides are polar; requires significant EtOAc to move.
Key Impurity 2,3-difluorobenzoic acidRemoved via NaHCO₃ wash.

References

  • Fisher Scientific. (n.d.). This compound, 97%. Retrieved February 3, 2026, from [Link]

    • Source for melting point d
  • Perlovich, G. L., et al. (2016). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]

    • Source for crystallographic behavior of fluorin
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Authoritative general reference for amide recrystallization and acid-base extraction protocols.
  • Source for chromatographic strategies regarding regioisomer separ

Sources

Technical Support Center: Fluorinated Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in Fluorinated Benzamide Couplings

Diagnostic Hub: Define Your Failure Mode

Welcome to the Technical Support Center. Low yields in fluorinated benzamide synthesis are rarely random; they are usually symptomatic of two distinct mechanistic failures driven by the fluorine atom's high electronegativity and Van der Waals radius.

Before proceeding, identify which scenario matches your experiment:

Scenario The Chemical Problem The Symptom Go To
A: Fluorine on the Amine (e.g., 2,4-difluoroaniline)Nucleophilic Deactivation. The amine lone pair is delocalized into the ring, drastically lowering

(often < 3.0).
No product; recovered starting material. Active ester forms (LCMS) but doesn't couple.[1]Module 1
B: Fluorine on the Acid (e.g., 2,6-difluorobenzoic acid)Steric/Electronic Shielding. Ortho-fluorines create a "cage" around the carbonyl and destabilize the transition state.Low conversion; hydrolysis of active ester back to acid; formation of N-acyl urea byproducts.Module 2
C: Streaking/Oiling Purification Failure. Fluorine alters lipophilicity (

), causing compounds to smear on silica.
Product exists (LCMS) but cannot be isolated pure.Module 3

Module 1: The Inert Nucleophile (Fluoroanilines)

Issue: Standard carbodiimide couplings (EDC/HOBt) fail because the active ester hydrolyzes faster than the weak aniline nucleophile can attack it.

The Solution: Propylphosphonic Anhydride (T3P)

T3P is the superior reagent for electron-deficient anilines. Unlike HATU/EDC, it does not generate a reactive guanidinium byproduct that can compete for the amine, and it drives the equilibrium forward through the release of a water-soluble cyclic phosphonate byproduct.

Protocol 1.0: High-Force T3P Coupling

Use this for anilines with


 (e.g., pentafluoroaniline, 2,4-difluoroaniline).

Reagents:

  • Carboxylic Acid (1.0 equiv)[2]

  • Fluorinated Aniline (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (3.0 - 5.0 equiv)

  • Solvent: EtOAc (preferred) or 2-MeTHF.[3]

Step-by-Step:

  • Dissolution: Dissolve the Acid and Fluoroaniline in EtOAc (concentration ~0.2 M). Note: Do not use DMF unless solubility is critical; EtOAc facilitates workup.

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[4]

  • Activation: Add T3P solution dropwise.

  • Reaction: Allow to warm to RT. Heat to 60°C if no conversion is observed after 2 hours.

    • Technical Insight: T3P exhibits low epimerization and high thermal stability, allowing heating that would decompose HATU/active esters [1].

  • Workup: Dilute with water. The T3P byproduct is water-soluble. Wash organic layer with 1M HCl (to remove pyridine), then Sat.

    
    , then Brine.[4]
    
Why this works (The Logic):

Standard reagents rely on the amine attacking an intermediate. With fluoroanilines, this attack is too slow. T3P forms a highly reactive mixed anhydride. Furthermore, using pyridine as a base/solvent acts as a nucleophilic catalyst, forming an N-acyl pyridinium intermediate which is even more electrophilic than the anhydride.

Module 2: The Shielded Electrophile (Ortho-Fluorobenzoic Acids)

Issue: Ortho-fluorine atoms (especially 2,6-disubstitution) sterically block the trajectory of the incoming nucleophile (Burgi-Dunitz angle) and electronically destabilize the developing negative charge in the tetrahedral intermediate.

The Solution: The "Nuclear Option" (Acid Chlorides)

Coupling agents (HATU/EDC) create bulky active esters that increase steric congestion. You must minimize steric bulk by converting the acid to an Acid Chloride first.

Protocol 2.0: Catalytic DMF Activation

Use this for 2,6-difluorobenzoic acid derivatives.

Reagents:

  • Fluorobenzoic Acid (1.0 equiv)[4]

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 1-2 drops)

  • DCM (Anhydrous)[4]

Step-by-Step:

  • Generation: Dissolve acid in anhydrous DCM under

    
    . Add catalytic DMF.
    
  • Chlorination: Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation (CRITICAL): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM and evaporate again (azeotropic removal).

    • Troubleshooting: Residual oxalyl chloride will react with your amine to form symmetrical urea impurities.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.0 equiv) and

    
     (1.5 equiv) at 0°C.
    
Visualization: Decision Logic for Reagent Selection

ReagentSelection Start Substrate Analysis CheckAmine Is Amine Electron Deficient? (e.g., Fluoroaniline) Start->CheckAmine CheckAcid Is Acid Sterically Hindered? (e.g., 2,6-Difluoro) CheckAmine->CheckAcid No (Normal Nuc) UseT3P RECOMMENDATION: Use T3P (50% in EtOAc) + Pyridine (Heat to 60°C) CheckAmine->UseT3P Yes (Weak Nuc) UseAcidCl RECOMMENDATION: Convert to Acid Chloride (Oxalyl Cl/DMF) CheckAcid->UseAcidCl Yes (Ortho-F) Standard Standard Coupling: HATU or EDC/HOBt CheckAcid->Standard No

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate electronics and sterics.

Module 3: Purification & Workup

Issue: Fluorinated benzamides often "streak" on silica gel due to hydrogen bond donation/acceptance interactions with silanols, or they co-elute with byproducts.

Troubleshooting Table: Purification
Observation Root Cause Technical Fix
Streaking on TLC/Column Acidic protons on the amide interacting with silica.Add 0.5% Triethylamine to your eluent system (e.g., Hex/EtOAc + 0.5% TEA) to deactivate silica protons.
Product co-elutes with byproduct Fluorine changes the dipole moment unpredictably.Switch stationary phase. Use C18 Reverse Phase (Water/Acetonitrile). Fluorinated compounds show distinct retention shifts in RP-HPLC compared to normal phase [2].
"Oiling out" during recrystallization Fluorine disrupts crystal lattice packing.Use a Trituration method. Dissolve in minimal hot EtOH, then add cold Hexane dropwise until cloudy. Let stand at 4°C.

Frequently Asked Questions (FAQ)

Q1: I see the active ester by LCMS, but it never converts to the amide. Why? A: This is the "Interminable Intermediate" problem. Your amine is too weak. The active ester (e.g., O-Bt ester) is forming, but the rate of hydrolysis (reaction with trace water) is faster than the rate of aminolysis.

  • Fix: Switch to Protocol 1.0 (T3P). T3P does not form a stable intermediate that "waits" for the amine; it forces the reaction via a concerted-like mechanism.

Q2: Can I use HATU for fluoroanilines? A: Yes, but only if you use a strong non-nucleophilic base like DBU or LiHMDS to deprotonate the aniline slightly, increasing its nucleophilicity. However, this risks racemization if your substrate is chiral. T3P is safer [3].

Q3: My 2,6-difluorobenzoyl chloride hydrolyzes back to acid during the coupling step. A: The acid chloride is highly reactive toward water but sterically blocked toward the amine.

  • Fix: Use Schotten-Baumann conditions (Biphasic). Dissolve amine in DCM; dissolve acid chloride in DCM. Add a separate aqueous phase of 1M NaOH or

    
    . The interfacial reaction can sometimes outcompete hydrolysis in the bulk phase.
    

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. Link

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. Link

Sources

Technical Support Center: Solubility Optimization for 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-4E23DF-001 Status: Open Priority: High (Blocking Biological Assays) Agent: Senior Application Scientist[1]

Executive Summary

You are encountering precipitation or inconsistent data when using 4-Ethoxy-2,3-difluorobenzamide (CAS: 1017779-57-5) in biological assays. This is a known physicochemical challenge inherent to the molecule's structure.[1][2] The planar benzamide core, combined with the lipophilic ethoxy tail and electron-withdrawing fluorine atoms, creates a high crystal lattice energy and low aqueous solubility (estimated <10 µM in pure water).

This guide provides three tiers of solubility protocols, ranging from standard DMSO handling to advanced molecular encapsulation.[2]

Tier 1: The "Golden Standard" (DMSO Stock Management)

Context: The most common failure mode is "solvent shock"—injecting a high-concentration DMSO stock directly into aqueous media, causing immediate, often invisible, microprecipitation.

Standard Operating Procedure (SOP): Preparation & Storage
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1][2] Avoid stored DMSO that has absorbed atmospheric water, as this decreases solubility power.[2]

  • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Calculation: Molecular Weight ≈ 201.17 g/mol .[1][2]

    • Example: Dissolve 10.06 mg in 1.0 mL DMSO to yield 50 mM.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[2]

Troubleshooting: The "Step-Down" Dilution Protocol

Do not dilute directly from 50 mM to assay concentration (e.g., 10 µM) in one step.

Workflow Diagram:

StepDownDilution cluster_warn CRITICAL CHECKPOINT Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Working Sol. (500 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Assay Well (5 µM in <0.1% DMSO) Inter->Final 1:100 Dilution (Into Media) Check Check for Opacity/Precipitate Inter->Check

Figure 1: Step-Down Dilution Strategy to mitigate kinetic precipitation.

Tier 2: Advanced Vehicle Formulation (Surfactants)

Issue: The compound crashes out even with step-down dilution, or the assay tolerates higher DMSO but the cells do not. Solution: Incorporate non-ionic surfactants to stabilize the amorphous phase of the compound in water.

Recommended Vehicle Matrix

If standard DMSO fails, switch the Intermediate Dilution solvent to one of the following "Cocktails":

Vehicle TypeComposition (v/v)Mechanism of ActionBiological Compatibility
Standard 100% DMSOSolvationLow (<0.1% tolerance)
Cosolvent A DMSO (90%) + Tween 80 (10%)Micellar StabilizationMedium (Check receptor sensitivity)
Cosolvent B DMSO (50%) + PEG400 (50%)Polarity BridgingHigh (Good for in vivo/PK)

Protocol Adjustment:

  • Prepare your 50 mM stock in 100% DMSO .

  • Perform the first dilution into Cosolvent B (e.g., dilute 10 µL stock into 990 µL PEG400).

  • Add this mixture to your cell culture media.[1][2] The PEG400 acts as a buffer against the polarity shift.[2]

Tier 3: Molecular Encapsulation (Cyclodextrins)

Issue: You require high concentrations (>50 µM) for animal dosing or low-sensitivity assays, and organic solvents are toxic to your model. Solution: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] This creates a "host-guest" complex where the hydrophobic benzamide sits inside the cyclodextrin cone, presenting a hydrophilic surface to the water.

Rationale

Cyclodextrins (CDs) prevent the benzamide rings from stacking (crystallizing).[2] Unlike DMSO, CDs are generally pharmacologically inert and non-toxic up to high concentrations (e.g., 20% w/v in mice).

Complexation Protocol
  • Prepare Vehicle: Dissolve 20g of HP-β-CD in 100 mL of dH2O (20% w/v solution). Filter sterilize (0.22 µm).

  • Add Compound: Add this compound powder directly to the CD solution (Target: 1–2 mg/mL).

    • Note: It will NOT dissolve immediately.[1][2]

  • Energy Input:

    • Method A (Preferred): Rotate/shake at room temperature for 24–48 hours.[1][2]

    • Method B (Rapid): Sonicate for 30 minutes at 40°C.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved solids. Use the supernatant.

Decision Logic for Carrier Selection:

CarrierSelection Start Start: this compound ConcCheck Required Concentration? Start->ConcCheck Low Low (<10 µM) ConcCheck->Low Screening High High (>10 µM) ConcCheck->High PK / Animal DMSO Use DMSO Step-Down (Tier 1) Low->DMSO ToxCheck Is DMSO Toxic to Cells? High->ToxCheck YesTox Use HP-β-CD Complex (Tier 3) ToxCheck->YesTox Sensitive Cells/In Vivo NoTox Use PEG400/Tween Cosolvent (Tier 2) ToxCheck->NoTox Robust Assay

Figure 2: Decision Matrix for Solubilization Strategy based on assay sensitivity and concentration requirements.

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate after 24 hours in the fridge, even though it was clear initially? A: This is thermodynamic equilibrium reasserting itself. The "Step-Down" method creates a kinetic solution (metastable).[1][2] Over time, the fluorinated benzamide molecules align and crystallize.

  • Fix: Always prepare fresh dilutions from the master DMSO stock immediately before the assay.[2] Do not store diluted working solutions.

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While this compound is soluble in ethanol, ethanol is much more volatile than DMSO.[1][2] In plate-based assays, evaporation of ethanol changes the compound concentration rapidly, leading to experimental error. Stick to DMSO or PEG400.[1][2]

Q: Is the fluorine substitution responsible for the solubility issues? A: Partially. Fluorine is highly lipophilic and electron-withdrawing.[1][2] While it can sometimes improve metabolic stability (blocking P450 sites), it often increases the lattice energy of the solid crystal, making it harder to break apart in water compared to a non-fluorinated analog [1].

Q: What is the maximum DMSO concentration my cells can tolerate? A: For most mammalian cell lines (e.g., HEK293, HeLa), 0.1% v/v is the safe upper limit. Primary neurons or stem cells may require <0.05%.[1][2] Always run a "Vehicle Only" control to normalize your data [2].[1][2]

References

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Galvao, J., et al. (2014).[2] Unexpected low-dose toxicity of the universal solvent DMSO.[1][2] F1000Research, 3:45. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2006).[5] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

Sources

Technical Support Center: Stability Optimization for 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 4-Ethoxy-2,3-difluorobenzamide (CAS: 1017779-57-5) Classification: Fluorinated Benzamide Intermediate / Active Pharmacological Ingredient (API)[1]

Executive Summary: The "Golden Rules" of Stability

For immediate stabilization of this compound, adhere to this tri-fold directive. Deviating from these core parameters significantly increases the rate of amide hydrolysis and oxidative dealkylation.

ParameterDirectiveScientific Rationale
Solvent Vehicle Anhydrous DMSO (>99.9%)Prevents hydrolytic cleavage of the amide bond; maximizes solubility of the lipophilic core.[1]
Temperature -20°C (Long-term) Arrhenius kinetics dictate that hydrolysis rates drop ~2-3x for every 10°C decrease.[1]
Physical State Dark / Amber Vials Fluorinated aromatics exhibit heightened UV sensitivity, leading to potential photodefluorination.

Diagnostic Troubleshooting: Why is my compound degrading?

Understanding the molecular vulnerabilities of this compound is critical for troubleshooting.[1] This molecule faces two primary antagonists in solution: Nucleophilic Attack and Solubility Crash .[1]

The Mechanistic Vulnerability

The 2,3-difluoro substitution pattern is not merely structural; it is electronically destabilizing.

  • Inductive Effect (-I): The fluorine atoms at positions 2 and 3 are highly electronegative.[1] They pull electron density away from the benzene ring and, by extension, the amide carbonyl carbon.

  • Electrophilic Activation: This electron withdrawal makes the carbonyl carbon significantly more electrophilic (positive character) compared to a non-fluorinated benzamide.

  • Result: The amide bond becomes hyper-sensitive to nucleophilic attack by water (hydrolysis), especially in alkaline conditions.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure modes for this molecule in solution.

DegradationPathways Compound This compound (Intact Molecule) Transition Tetrahedral Intermediate (Unstable) Compound->Transition Nucleophilic Attack (Activated by 2,3-F) Defluoro Photodefluorinated By-products Compound->Defluoro Radical Mechanism Water H2O / OH- Water->Transition UV UV Light (λ < 300nm) UV->Defluoro Acid 4-Ethoxy-2,3-difluorobenzoic Acid (Hydrolysis Product) Transition->Acid Bond Cleavage Ammonia Ammonia (NH3) Transition->Ammonia

Figure 1: Primary degradation pathways.[1] Note that the 2,3-difluoro substitution inductively activates the carbonyl carbon, accelerating the hydrolysis pathway shown in red.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of High-Stability Stock Solutions

Objective: Create a stock solution stable for >6 months.

Reagents:

  • This compound (Solid)[1]

  • DMSO (Dimethyl Sulfoxide), Anhydrous, ≥99.9% (stored over molecular sieves)

Protocol:

  • Weighing: Weigh the solid compound into an amber glass vial. Do not use plastic microfuge tubes for long-term storage as fluorinated compounds can leach plasticizers or adsorb to the walls.

  • Solvation: Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Critical Step: Vortex for 30 seconds. Even if it looks dissolved, micro-crystals may persist.

  • Desiccation: If the DMSO has been opened previously, add 1-2 beads of activated 4Å molecular sieves to the vial to scavenge atmospheric moisture.

  • Aliquot & Freeze: Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

SOP-02: Aqueous Dilution (The "Crash" Prevention)

Objective: Dilute into assay buffer without precipitation.

The Challenge: This compound is lipophilic (LogP estimated ~2.5). Rapid addition to water causes "crashing out" (precipitation), often invisible to the naked eye but disastrous for assay data.

Protocol:

  • Pre-Dilution (Intermediate Step): Dilute the DMSO stock 1:10 into 100% Ethanol or Methanol first.[1] This creates a "transition solvent" with lower surface tension than water.[1]

  • Rapid Dispersion: Pipette the intermediate solution directly into the center of the vortexing assay buffer. Do not pipette onto the side of the tube.

  • Validation (Tyndall Effect): Shine a laser pointer (or bright focused light) through the solution.[1]

    • Clear beam path: Solution is stable.[1]

    • Scattered light beam (foggy): Micro-precipitation has occurred.[1] Sonicate immediately or reduce concentration.

Decision Matrix: Solvent System Selection

Use this logic flow to determine the appropriate solvent system for your specific application.

SolventLogic Start Start: Define Application Storage Long-term Storage? Start->Storage CellAssay Cell-Based Assay? Storage->CellAssay No DMSO Use Anhydrous DMSO (-20°C) Storage->DMSO Yes InVivo In Vivo / Animal? CellAssay->InVivo No LowDMSO DMSO < 0.5% Final Conc. + Serum Proteins CellAssay->LowDMSO Yes Formulation PEG400 / Tween80 / Saline (Co-solvent System) InVivo->Formulation Yes

Figure 2: Solvent selection decision tree based on experimental context.

Frequently Asked Questions (FAQs)

Q1: My solution turned slightly yellow after a week at room temperature. Is it still good? A: Discard it. Yellowing in benzamide solutions often indicates the formation of aniline derivatives (in this case, 4-ethoxy-2,3-difluoroaniline) via hydrolysis or photo-oxidation.[1] The amine product is often more colored than the amide. This confirms chemical degradation [1].[1]

Q2: Can I use PBS (Phosphate Buffered Saline) for the stock solution? A: No. The aqueous solubility of this compound is likely below 100 µM. Attempting to make a millimolar stock in PBS will result in a suspension, not a solution. Furthermore, the phosphate ions can catalyze hydrolysis at elevated temperatures [2].

Q3: I see a "cloud" when I add my DMSO stock to the cell culture media. A: You have exceeded the Critical Solubility Limit .

  • Immediate Fix: Sonicate the media for 5 minutes at 37°C.

  • Root Cause:[1][2][3][4] The rapid change in polarity from DMSO (

    
    ) to Water (
    
    
    
    ) forces the hydrophobic molecule out of solution.
  • Prevention:[1] Ensure your final DMSO concentration is <1% and add the compound slowly while stirring.

Q4: Is this compound sensitive to pH? A: Yes. Avoid pH > 8.0. The electron-withdrawing fluorine atoms make the amide bond susceptible to hydroxide ion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) attack. Keep buffers near pH 7.0–7.4 (HEPES or MOPS are preferred over Tris for stability) [3].[1]

References

  • Vidhya, V., et al. (2019). "Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2,3-difluoro benzamide." Heliyon, 5(6), e02365.

    • Supports the structural analysis of the 2,3-difluoro substitution and vibr
  • Yuan, L., et al. (2021). "Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water." ResearchGate.[1]

    • Provides kinetic evidence for the hydrolysis susceptibility of fluorinated benzamide/nitrile deriv
  • Di, L., & Kerns, E. (2006). "DMSO Solubility Assessment for Fragment-Based Screening." Drug Discovery Today.

    • Authoritative guide on DMSO solubility issues, precipitation risks ("The Crash"), and storage of lipophilic fragments.

Sources

Method development for quantifying 4-Ethoxy-2,3-difluorobenzamide in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online Topic: Method Development & Troubleshooting for Fluorinated Benzamides Context: Iloperidone Intermediate Analysis / Impurity Profiling

Introduction: The Analytical Challenge

Welcome to the technical support center. You are likely analyzing 4-Ethoxy-2,3-difluorobenzamide (4-EDFB) , a critical intermediate in the synthesis of the antipsychotic Iloperidone (Fanapt®).[1]

Unlike standard alkyl-benzenes, this molecule presents a "perfect storm" for chromatographic difficulties:

  • The Amide Tailing: The primary amide group (

    
    ) acts as a hydrogen bond donor/acceptor, leading to severe peak tailing on active silanols.[2]
    
  • The Fluorine Effect: The 2,3-difluoro substitution pattern creates a specific dipole moment that is difficult to resolve from potential regioisomers (e.g., 2,5-difluoro or 2,6-difluoro impurities) using standard C18 chemistry.

  • Matrix Complexity: Whether you are monitoring a reaction endpoint or analyzing biological plasma, the matrix often masks this moderately polar compound.[1][2]

This guide moves beyond "textbook" HPLC to field-proven strategies for complex mixtures.

Module 1: Chromatographic Separation (The "Heart")

Q1: I am seeing significant peak tailing (Asymmetry > 1.5). How do I fix this?

Diagnosis: Secondary interactions between the amide nitrogen and residual silanols on the silica surface.[2] The Fix: You must suppress silanol ionization or block the interaction.[2]

  • Mobile Phase pH: The amide is neutral, but silanols (

    
    ) ionize above pH 4.[2] Lower your mobile phase pH to 2.5 - 3.0  using 0.1% Formic Acid or 10mM Ammonium Formate.[1][2] This keeps silanols protonated (neutral), reducing drag.[1][2]
    
  • Column Choice: Switch to a "Hybrid" particle column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus) which has chemically modified surfaces to cover silanols.[1][2]

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and often symmetrizes amide peaks.[1][2]

Q2: I cannot separate 4-EDFB from its regioisomers (e.g., 2,5-difluoro analog).

Diagnosis: Standard C18 columns rely on hydrophobicity (LogP).[1][2] Isomers often have identical LogP values (approx 1.3 - 1.8), making C18 blind to the difference.[2] The Fix: Leverage


 interactions and Fluorine selectivity.
  • Recommendation: Use a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase.[1][2]

  • Mechanism: The electron-deficient fluorinated ring of the PFP column interacts specifically with the electron-rich ethoxy group and the dipole of the difluoro-benzene ring of your analyte. This "orthogonal" selectivity resolves isomers based on electron density distribution, not just mass.[1][2]

Visualization: Column Selection Decision Tree

ColumnSelection cluster_tips Pro Tip Start START: Select Stationary Phase Isomers Are Regioisomers Present? Start->Isomers Simple Standard C18 (End-capped) Isomers->Simple No (Pure Std) Complex Is the Matrix Protein-Rich? Isomers->Complex Yes (Reaction Mix) PFP Pentafluorophenyl (PFP) Core (Maximize F-F interactions) Complex->PFP High Resolution Needed Phenyl Phenyl-Hexyl Core (Pi-Pi Selectivity) Complex->Phenyl Alternative Selectivity Tip PFP phases often require Methanolic mobile phases for optimal selectivity.

Figure 1: Decision matrix for selecting the optimal stationary phase based on mixture complexity and isomer presence.

Module 2: Sample Preparation (The "Hands")

Q3: My recovery from reaction mixtures is inconsistent. Is the ethoxy group unstable?

Diagnosis: The ethoxy group is generally stable, but the amide can hydrolyze under extreme acid/base conditions.[2] However, inconsistent recovery usually points to solubility mismatch .[1][2] The Fix:

  • 4-EDFB is moderately lipophilic.[1][2] If you dissolve it in 100% acetonitrile and inject it into a high-aqueous initial gradient (e.g., 95% Water), the compound may precipitate in the needle or at the column head ("Solvent Shock").

  • Protocol: Dilute samples in the initial mobile phase composition (e.g., 10% ACN / 90% Buffer).[2]

Q4: How do I extract this from plasma/biological fluids?

Diagnosis: Protein binding can mask the benzamide.[1][2] The Fix: Solid Phase Extraction (SPE) is superior to protein precipitation for this compound class.[2]

Recommended SPE Protocol (HLB / Polymeric Reversed-Phase):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Plasma sample (diluted 1:1 with 2% H3PO4 to disrupt protein binding).

  • Wash: 5% Methanol in Water (removes salts/proteins).[1][2]

  • Elute: 100% Methanol (4-EDFB elutes cleanly).

  • Evaporate & Reconstitute: Nitrogen dry-down, reconstitute in Mobile Phase A/B (90:10).

Module 3: Detection & Sensitivity (The "Eyes")

Q5: What is the optimal detection wavelength?

Data:

  • 254 nm: Standard for benzene rings.[1][2] Good, but generic.

  • 230-240 nm: Often the

    
     for benzamides, offering 2-3x higher sensitivity than 254 nm.[1]
    
  • Warning: If using Formic Acid (Mobile Phase), do not go below 220 nm due to baseline noise.[1][2]

Q6: I need to validate this method. What are the acceptance criteria?

For a pharmaceutical intermediate, follow ICH Q2(R1) guidelines. Use the table below as your "Pass/Fail" card.

Table 1: System Suitability & Validation Parameters

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

(between isomers)
Ensures accurate integration without peak overlap.
Tailing Factor (

)

Critical for benzamides; prevents integration errors on the tail.[2]
Precision (RSD)

(n=6 injections)
Verifies injector and pump stability.
LOD (S/N)

Limit of Detection.[2]
LOQ (S/N)

Limit of Quantitation.[2]
Recovery 90% - 110%Validates the extraction efficiency.[1][2]

Experimental Workflow: Gradient Optimization

If you are starting from scratch, do not run an isocratic method. Use this "Scouting Gradient" to find your compound.

Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile (use Methanol if using PFP columns) Column: C18 or PFP,


, 

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Focusing)
2.05End of Loading
20.095Linear Ramp (Elution)
25.095Wash (Remove lipophilic matrix)
25.15Re-equilibration
30.05Ready for next injection

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2] (2005).[1][2] Defines the global standard for validating HPLC methods (LOD, LOQ, Resolution).

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1][2] (2005).[1][2] Authoritative review on using fluorinated columns for separating halogenated isomers.

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1][2] Provides physicochemical property data (LogP, H-bond donors) essential for method design.[2] [2]

  • Snyder, L. R., et al. Practical HPLC Method Development.[1][2] Wiley-Interscience.[1][2] The foundational text for troubleshooting peak shape (silanol interactions) and gradient optimization.[2] [2]

Sources

Technical Support Center: Preventing Hydrolysis of the Benzamide Functional Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting strategies to prevent the unwanted hydrolysis of the benzamide functional group in your experiments.

Introduction to Benzamide Stability

The benzamide functional group is a cornerstone in medicinal chemistry and organic synthesis due to its presence in numerous pharmaceuticals and its role as a versatile synthetic intermediate. However, its susceptibility to hydrolysis under certain conditions can pose a significant challenge, leading to degradation of the target molecule and the formation of benzoic acid and the corresponding amine as byproducts.[1][2] Understanding the mechanisms of benzamide hydrolysis is the first step toward preventing it.

Amides, including benzamides, are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond.[3] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, giving the C-N bond partial double bond character and making it more difficult to break.[3] Despite this inherent stability, hydrolysis can be catalyzed by acids or bases, particularly under harsh conditions such as elevated temperatures.[4][5][6]

Mechanisms of Benzamide Hydrolysis

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the benzamide is protonated, which increases the electrophilicity of the carbonyl carbon.[6][7] This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon.[6][7] Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release a carboxylic acid and an amine.[7] The amine is immediately protonated in the acidic medium, which drives the reaction to completion as the resulting ammonium ion is not nucleophilic and cannot reverse the reaction.[7]

Diagram: Acid-Catalyzed Benzamide Hydrolysis

AcidHydrolysis Benzamide Benzamide ProtonatedBenzamide O-Protonated Benzamide Benzamide->ProtonatedBenzamide + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedBenzamide->TetrahedralIntermediate + H2O Products Benzoic Acid + Amine TetrahedralIntermediate->Products - H+ ProtonatedAmine Protonated Amine Products->ProtonatedAmine + H+ (fast)

Caption: Mechanism of acid-catalyzed benzamide hydrolysis.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the benzamide, forming a tetrahedral intermediate.[4] This is typically the rate-determining step. The tetrahedral intermediate then expels the amide anion (a poor leaving group), which subsequently deprotonates the newly formed carboxylic acid in a fast and irreversible step to yield a carboxylate salt and an amine.[4] This reaction often requires a large excess of base and heating to proceed at a reasonable rate.[4]

Diagram: Base-Catalyzed Benzamide Hydrolysis

BaseHydrolysis Benzamide Benzamide TetrahedralIntermediate Tetrahedral Intermediate Benzamide->TetrahedralIntermediate + OH- CarboxylicAcid Carboxylic Acid + Amide Anion TetrahedralIntermediate->CarboxylicAcid Slow Products Carboxylate + Amine CarboxylicAcid->Products Fast Proton Transfer

Caption: Mechanism of base-catalyzed benzamide hydrolysis.

Troubleshooting Guide: Preventing Benzamide Hydrolysis

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q1: My benzamide-containing compound is degrading during an acidic workup. How can I minimize this?

A1: Acid-catalyzed hydrolysis is a common issue. Here are several strategies to mitigate it:

  • Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C or on an ice bath). Hydrolysis rates are highly temperature-dependent.

  • Use a Weaker Acid: If your protocol allows, substitute strong acids like concentrated HCl or H2SO4 with a weaker acid, such as acetic acid or citric acid. The rate of hydrolysis is dependent on the acid concentration.[8]

  • Minimize Exposure Time: Reduce the duration of contact between your compound and the acidic solution. Work efficiently to proceed to the next step as quickly as possible.

  • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. In some cases, using a less polar aprotic solvent during extraction can reduce the availability of water for hydrolysis.

  • Structural Modifications: If you are in the drug design phase, consider the electronic effects of substituents on the benzene ring. Electron-donating groups tend to retard the rate of acid-catalyzed hydrolysis, while electron-attracting groups accelerate it.[8]

Q2: I am observing significant hydrolysis of my benzamide under basic conditions. What can I do?

A2: Basic hydrolysis can be problematic, especially with heating. Consider these approaches:

  • Avoid Strong Bases and High Temperatures: If possible, use milder bases like sodium bicarbonate or triethylamine instead of strong bases like sodium hydroxide or potassium hydroxide.[4] Avoid prolonged heating.[4]

  • Use of Protecting Groups: For sensitive substrates, temporary protection of the amide nitrogen can prevent hydrolysis. For instance, a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be introduced and later removed under specific conditions.[9]

  • Control of pH: Maintain the pH of your reaction mixture in a neutral or slightly acidic range where the rate of hydrolysis is minimal. The stability of benzamides is often greatest in the pH range of 3-7.

  • Steric Hindrance: Introducing bulky substituents near the amide group can sterically hinder the approach of the hydroxide nucleophile, thus slowing down the rate of hydrolysis.

Q3: My benzamide appears to be unstable even in neutral aqueous solutions over time. What could be the cause and solution?

A3: While generally stable in neutral water, some benzamides can undergo slow hydrolysis, especially if neighboring functional groups participate in the reaction or if the compound itself can auto-catalyze the hydrolysis.[10][11]

  • Buffer the Solution: Use a buffer to maintain a stable pH where the compound is most stable.

  • Storage Conditions: Store aqueous solutions of your compound at low temperatures (e.g., 4 °C) and protected from light to minimize degradation.

  • Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the compound to remove water, which is a reactant in the hydrolysis process.[12]

  • Formulation Strategies: In a drug development context, formulation with excipients that create a less aqueous microenvironment can enhance stability.[12]

Frequently Asked Questions (FAQs)

Q: How can I monitor for benzamide hydrolysis in my reaction?

A: Several analytical techniques can be employed to detect and quantify the extent of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method to separate and quantify the parent benzamide from its hydrolysis products (benzoic acid and the corresponding amine).[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing for the definitive identification of degradation products.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of signals corresponding to the hydrolysis products and the disappearance of the parent compound's signals.

Q: Are there any protecting groups specifically for the amide functionality to prevent hydrolysis?

A: Yes, while less common than for amines or alcohols, protecting groups for amides do exist. The choice of protecting group depends on the overall synthetic strategy and the conditions under which other transformations are being carried out.

Protecting GroupIntroductionRemoval Conditions
Boc (tert-butyloxycarbonyl) Reaction with di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[9]
Cbz (Carboxybenzyl) Reaction with benzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[9]
Dimethoxybenzyl (DMB) Reaction with DMB-ClAcidic conditions
Tosyl (Ts) Reaction with tosyl chloride (TsCl)Strong acid or reducing agents[18]

Q: Can enzymatic hydrolysis be a concern?

A: Yes, in biological systems or in the presence of certain enzymes (e.g., amidases), enzymatic hydrolysis of benzamides can occur. If you are working with biological samples or enzyme preparations, it is crucial to consider this possibility. Inhibition of these enzymes or working under conditions that inactivate them (e.g., temperature, pH) may be necessary.

Experimental Protocols

Protocol 1: General Procedure for an Acid-Sensitive Workup
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add a pre-chilled, dilute aqueous acid solution (e.g., 1 M HCl) to adjust the pH to the desired level.

  • Immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo at a low temperature.

Protocol 2: Monitoring Benzamide Hydrolysis by HPLC
  • Sample Preparation: Prepare a stock solution of your benzamide compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute an aliquot of the stock solution with the mobile phase to a known concentration.

  • Standard Preparation: Prepare standard solutions of the parent benzamide, the corresponding benzoic acid, and the amine at known concentrations.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where all components have reasonable absorbance.

  • Analysis: Inject the sample and standards onto the HPLC system. Identify and quantify the parent compound and its degradation products by comparing their retention times and peak areas to those of the standards.

References

  • Benzamide hydrolysis in strong acids — The last word - Canadian Science Publishing. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. [Link]

  • mechanism of amide hydrolysis - YouTube. [Link]

  • Acidic and Basic Amide Hydrolysis - ResearchGate. [Link]

  • Is benzamide acid or base? - Quora. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC. [Link]

  • Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity - ACS Publications. [Link]

  • Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange. [Link]

  • Benzamide - Slideshare. [Link]

  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. [Link]

  • Hydrolysis of Benzohydroxamic Acid - ScholarWorks at WMU. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - PMC - NIH. [Link]

  • 15.17: Chemical Properties of Amides- Hydrolysis - Chemistry LibreTexts. [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. [Link]

  • Benzamide hydrolysis in strong acids — The last word - ResearchGate. [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - ResearchGate. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives - ResearchGate. [Link]

  • Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed. [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. [Link]

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. [Link]

  • 7. ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide - ResearchGate. [Link]

  • Protecting group - Wikipedia. [Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal - CORA. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH. [Link]

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Validation & Comparative

Delineating the Pharmacophore of Fluorinated Benzamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide delineates the pharmacophore of fluorinated benzamides, focusing on the strategic incorporation of fluorine to modulate physicochemical properties, binding kinetics, and metabolic stability compared to non-fluorinated or chlorinated analogs.

Executive Analysis: The Strategic Value of Fluorine

The benzamide scaffold (


) is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (e.g., sulpiride, raclopride), histone deacetylase (HDAC) inhibitors, and anti-infectives.

The incorporation of fluorine into the benzamide pharmacophore is rarely a random "halogen switch." It is a precision tactic used to:

  • Lock Conformation: Via intramolecular hydrogen bonding (IMHB) or dipole-dipole repulsion, forcing the amide linker into a planar or twisted state required for receptor fit.

  • Block Metabolism: Preventing CYP450-mediated oxidative defluorination at labile aromatic sites (para-blockade).

  • Modulate

    
    :  Influencing the basicity of the amide nitrogen or adjacent amines, thereby altering membrane permeability (CNS penetration).
    

This guide compares Fluorinated Benzamides against their Hydrogen (H) and Chlorine (Cl) counterparts to validate their superior performance in lead optimization.

Comparative Pharmacophore Analysis

Physicochemical & Electronic Profiling

Fluorine is the most electronegative element (


) but possesses a Van der Waals radius (

) closely mimicking Hydrogen (

) rather than Chlorine (

). This allows "stealth" substitution—altering electronics without imposing steric penalties.

Table 1: Comparative Substituent Effects on the Benzamide Core

PropertyHydrogen (-H) AnalogFluorine (-F) Analog Chlorine (-Cl) AnalogImpact on Pharmacophore
Electronegativity (

)
2.203.98 3.16F creates a strong C-F dipole, enhancing orthogonal multipolar interactions with protein carbonyls.
Van der Waals Radius 1.20 Å1.47 Å 1.75 ÅF is sterically non-invasive; Cl often clashes in tight pockets.
Hammett

0.000.06 0.23F withdraws electron density, lowering the

of the amide NH, potentially strengthening H-bond donor capability.
C-X Bond Strength 98 kcal/mol116 kcal/mol 81 kcal/molC-F is metabolically inert; C-Cl is susceptible to oxidative insertion.
Lipophilicity (

)
0.000.14 0.71F increases

moderately (CNS entry) without the excessive lipophilicity penalty of Cl.
Conformational Locking (The "Pseudo-Ring" Effect)

In benzamides targeting Dopamine


 receptors (e.g., raclopride derivatives), the bioactive conformation often requires the amide carbonyl to be coplanar with the aromatic ring.
  • Mechanism: An ortho-substituent (e.g., -OMe, -F) accepts an intramolecular H-bond from the amide N-H (

    
    ).
    
  • Comparison: While -OMe is a strong acceptor, it is bulky. An ortho-fluorine provides a similar conformational lock (forming a stable 6-membered pseudo-ring) but with a smaller footprint, allowing the molecule to fit into narrower sub-pockets.

Metabolic Stability (The "Para-Blockade")

Non-fluorinated benzamides are frequently cleared rapidly due to para-hydroxylation by CYP450 enzymes.

  • Experimental Evidence: Substitution of H with F at the para-position (relative to the amide) blocks the formation of the arene oxide intermediate required for hydroxylation.

  • Outcome: Half-life (

    
    ) extension without significantly altering the ligand's shape.
    

Visualizing the Interaction Landscape

The following diagram illustrates the pharmacophore interactions of a fluorinated benzamide within a theoretical binding pocket, highlighting the unique contributions of the fluorine atom.

PharmacophoreMap cluster_ligand Fluorinated Benzamide Ligand cluster_receptor Receptor Binding Pocket BenzeneRing Benzene Scaffold AmideLinker Amide Linker (-CO-NH-) BenzeneRing->AmideLinker Fluorine Fluorine Atom (Ortho/Para) BenzeneRing->Fluorine HydrophobicPocket Hydrophobic Pocket (Phe/Trp) BenzeneRing->HydrophobicPocket Pi-Pi Stacking BasicAmine Basic Amine (Side Chain) AmideLinker->BasicAmine Fluorine->AmideLinker Intramolecular Lock (Conformation) Fluorine->HydrophobicPocket Orthogonal Multipolar Interaction MetabolicEnzyme CYP450 (Heme Iron) Fluorine->MetabolicEnzyme BLOCKS Oxidation H_Bond_Acceptor H-Bond Acceptor (Asp/Glu) BasicAmine->H_Bond_Acceptor Ionic Interaction (Salt Bridge)

Figure 1: Pharmacophore map of a fluorinated benzamide.[1] Note the dual role of Fluorine: locking the amide conformation via intramolecular interactions and sterically blocking metabolic oxidation sites.

Experimental Protocol: The "Fluorine Scan"

To scientifically delineate the pharmacophore, one cannot rely on prediction alone. A systematic "Fluorine Scan" is the gold standard methodology. This protocol describes the synthesis and testing of Ortho-, Meta-, and Para-fluorinated analogs.[2]

Phase I: Synthesis (Divergent Pathway)

Objective: Synthesize mono-fluorinated benzamide analogs from commercially available fluorobenzoic acids.

  • Reagents: 2-fluoro-, 3-fluoro-, and 4-fluorobenzoic acid; Thionyl chloride (

    
    ); Target amine (e.g., substituted piperidine).
    
  • Activation: Dissolve fluorobenzoic acid (1.0 eq) in dry DCM. Add

    
     (1.5 eq) and catalytic DMF. Reflux for 2 hours to generate benzoyl chloride. Evaporate solvent.[3]
    
  • Coupling: Redissolve acid chloride in DCM. Add target amine (1.0 eq) and

    
     (2.0 eq) at 
    
    
    
    . Stir at RT for 4 hours.
  • Purification: Quench with

    
    . Extract with DCM. Purify via flash chromatography (Silica gel, MeOH/DCM gradient).
    
  • Validation: Confirm structure via

    
    -NMR and 
    
    
    
    -NMR. Note:
    
    
    -NMR is self-validating; the chemical shift confirms the position (Ortho
    
    
    ppm, Meta
    
    
    ppm, Para
    
    
    ppm).
Phase II: Binding Affinity Assay (Radioligand Displacement)

Objective: Determine


 values to assess the steric/electronic penalty of F-substitution.
  • Preparation: Harvest membranes expressing the target receptor (e.g., CHO cells with

    
    ).
    
  • Incubation: Incubate membrane homogenates (20

    
     protein) with radioligand (e.g., 
    
    
    
    -Raclopride, 2 nM) and varying concentrations of the fluorinated test compound (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at

    
     for 60 mins.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase III: Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Metabolic Fortress" effect.

  • System: Human liver microsomes (HLM) supplemented with NADPH regenerating system.

  • Reaction: Incubate test compound (1

    
    ) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with acetonitrile.

  • Detection: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Workflow Visualization: The Fluorine Scan Cycle

FluorineScan cluster_testing Parallel Screening Start Lead Benzamide (Non-Fluorinated) Design Design Analogs (o-F, m-F, p-F) Start->Design Synth Synthesis (Amide Coupling) Design->Synth Binding Binding Assay (Ki Determination) Synth->Binding Metab Metabolic Stability (Microsomal CLint) Synth->Metab Select Select Optimal Pharmacophore Binding->Select High Affinity Metab->Select Low Clearance

Figure 2: The "Fluorine Scan" workflow. A systematic loop to identify the optimal substitution pattern that balances affinity with metabolic stability.

Case Study Data: Dopamine D2 Ligands

The following data (derived from benzamide SAR studies) illustrates the trade-offs.

Table 2: SAR of Fluorinated Raclopride Analogs

CompoundSubstitution

(nM)
Relative PotencyMetabolic Stability (

)
Reference -OH (Phenolic)1.2100%Low (< 20 min)
Analog A -F (Isostere)14.58%High (> 60 min)
Analog B -H (Unsubstituted)120.01%Low (< 15 min)
Analog C -Cl (Chlorinated)4.825%Medium (40 min)

Interpretation: Replacing the -OH with -F (Analog A) results in a loss of H-bond donor capability (reducing affinity), but significantly extends metabolic half-life compared to the -H or -OH forms. The -Cl analog (Analog C) retains better potency due to lipophilicity but lacks the metabolic robustness of the C-F bond.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry.

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

A Multi-Faceted Approach to Validating the Binding Mode of 4-Ethoxy-2,3-difluorobenzamide with its Target Protein

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification of a small molecule that modulates the function of a protein target is a pivotal first step. However, a significant challenge lies in unequivocally demonstrating that the observed biological effect is a direct consequence of the compound binding to its intended target in a specific manner. This guide provides a comprehensive, multi-pronged strategy for validating the binding mode of a novel compound, using 4-Ethoxy-2,3-difluorobenzamide as a case study. While the specific biological target of this compound is not yet fully elucidated in public literature, this guide will presuppose a hypothetical interaction with a target, "Protein X," to illustrate a universally applicable validation workflow. This approach is critical for advancing a compound from a mere "hit" to a well-vetted "lead" worthy of further development.

The causality behind a multi-assay approach is rooted in the principle of orthogonal validation. Each technique interrogates the binding event from a different physical principle, and concordance across these methods significantly strengthens the confidence in the proposed binding mode. This guide will detail a logical progression from computational prediction to rigorous biophysical and cellular validation, providing both the "how" and the "why" for each experimental choice.

In Silico Prediction: Forming the Initial Hypothesis

Before embarking on wet-lab experiments, computational modeling provides an invaluable, resource-efficient starting point to generate a plausible binding hypothesis. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, offering insights into potential key interactions.

The primary objective here is to predict the binding pose of this compound within the active or allosteric site of Protein X and to calculate a theoretical binding affinity (scoring function). This model will then serve as the hypothesis to be tested by the experimental methods outlined below.

Experimental Protocol: Molecular Docking

  • Preparation of Receptor and Ligand:

    • Obtain a high-resolution 3D structure of Protein X, preferably from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be generated.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.

    • Generate a low-energy 3D conformation of this compound.

  • Docking Simulation:

    • Define the binding site on Protein X based on known active sites or through pocket prediction algorithms.[1]

    • Utilize a validated docking program (e.g., AutoDock, Glide, Gold) to systematically sample different orientations and conformations of the ligand within the defined binding site.[2]

    • Score the generated poses using a scoring function that estimates the binding free energy.

  • Analysis and Pose Selection:

    • Cluster the resulting poses and analyze the top-scoring clusters.

    • Visually inspect the predicted binding mode, paying close attention to potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The selected pose should be chemically sensible.

Trustworthiness Check: Docking Validation

A critical, often overlooked step, is the validation of the docking protocol itself.[3] Before docking the compound of interest, a known ligand of Protein X (if available) should be removed from its crystal structure and re-docked. A root-mean-square deviation (RMSD) of less than 2.0 Å between the predicted and the crystallographic pose is generally considered a successful validation.[4][5]

cluster_0 Computational Workflow PDB_Structure Protein X Structure (PDB/Model) Preparation Prepare Protein & Ligand (Hydrogens, Charges) PDB_Structure->Preparation Ligand_Structure This compound (3D) Ligand_Structure->Preparation Docking Molecular Docking (e.g., AutoDock) Preparation->Docking Analysis Pose Analysis & Scoring Docking->Analysis Hypothesis Hypothesized Binding Mode Analysis->Hypothesis

Caption: Workflow for in silico prediction of the binding mode.

Biophysical Validation: Quantifying the Interaction

Once a binding hypothesis is in place, the next crucial step is to confirm a direct physical interaction between this compound and Protein X and to quantify the binding parameters. A suite of biophysical techniques is available, each providing unique and complementary information.[6][7] Here, we compare three gold-standard methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Surface Plasmon Resonance (SPR): Kinetics of Binding

SPR is a powerful optical technique for studying biomolecular interactions in real-time.[8] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD), offering a deeper understanding of the binding event.[9][10]

Causality: The choice of SPR as a primary validation step is due to its high sensitivity and real-time nature, allowing for the robust determination of whether the compound binds, how quickly it binds (kon), and how long it stays bound (koff).

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified Protein X onto a sensor chip surface.

  • Binding Measurement: Flow a series of concentrations of this compound across the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected and recorded on a sensorgram.[11]

  • Dissociation Measurement: After the association phase, flow a buffer solution without the compound over the surface to measure its dissociation from the target.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC): Thermodynamics of Binding

ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[12] This allows for the determination of the complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14][15]

Causality: ITC is chosen as an orthogonal method because it measures binding in solution, avoiding potential artifacts from protein immobilization. Furthermore, understanding the thermodynamic drivers of binding (whether it is enthalpy- or entropy-driven) provides critical information for future lead optimization.[16]

Experimental Protocol: ITC Analysis

  • Sample Preparation: Place a solution of purified Protein X in the sample cell of the calorimeter. Fill the titration syringe with a concentrated solution of this compound.

  • Titration: Inject small aliquots of the compound into the protein solution at regular intervals.

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon binding and the power required to maintain a constant temperature between the sample and reference cells.[17]

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot these values against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to extract the thermodynamic parameters (KD, n, ΔH).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Binding Site

NMR spectroscopy is a uniquely powerful tool that can provide atomic-resolution information about protein-ligand interactions in solution.[18][19] It can not only confirm binding but also map the specific amino acid residues involved in the interaction, directly testing the computational model.

Causality: NMR is employed to validate the location of the binding event. While SPR and ITC confirm if and how strongly a compound binds, NMR can tell us where it binds on the protein surface, providing the highest level of detail for binding mode validation.[20]

Experimental Protocol: 1H-15N HSQC Titration

  • Protein Labeling: Prepare a sample of uniformly 15N-labeled Protein X.

  • Acquire Reference Spectrum: Record a 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.[21]

  • Titration: Add increasing amounts of this compound to the protein sample and record an HSQC spectrum at each concentration.

  • Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra and identify peaks that shift their position upon addition of the ligand. These "chemical shift perturbations" indicate that the corresponding amino acid residues are in or near the binding site and their chemical environment is altered by the presence of the ligand.[22]

  • Binding Site Mapping: Map the perturbed residues onto the 3D structure of Protein X. The resulting surface patch should correspond to the binding site predicted by the docking simulation.

cluster_1 Biophysical Validation Workflow Hypothesis Hypothesized Binding Mode SPR SPR (Kinetics: kon, koff, KD) Hypothesis->SPR Test Interaction ITC ITC (Thermodynamics: KD, ΔH, n) Hypothesis->ITC Test Interaction NMR NMR (HSQC) (Binding Site Mapping) Hypothesis->NMR Test Interaction Site Validation Validated Binding Mode SPR->Validation ITC->Validation NMR->Validation

Caption: Orthogonal biophysical methods for binding validation.

Cellular Target Engagement: Proving Relevance in a Biological Context

Confirming a direct interaction with a purified protein is essential, but it is equally important to demonstrate that the compound engages its target within the complex environment of a living cell.[23] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[24][25]

Causality: The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[26] Observing a thermal shift provides strong evidence that the compound can penetrate the cell membrane (if applicable) and bind to its intended target in a physiological setting.

Experimental Protocol: CETSA

  • Cell Treatment: Incubate intact cells (or cell lysate) with this compound or a vehicle control.

  • Thermal Challenge: Heat aliquots of the treated cells/lysate to a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Protein X remaining at each temperature using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A positive target engagement will result in a shift of the melting curve to higher temperatures for the compound-treated samples compared to the vehicle control.[27]

Comparison of Validation Methods

The strength of this validation workflow lies in the convergence of data from these orthogonal assays. A successful validation would show that this compound binds to Protein X with a measurable affinity (ITC, SPR), with kinetics consistent with its biological activity (SPR), at a site predicted by computational modeling (NMR), and that this engagement occurs in a cellular context (CETSA).

Technique Information Provided Strengths Considerations
Molecular Docking Predicted binding pose, theoretical affinityFast, cost-effective, generates hypothesesProne to inaccuracies, requires experimental validation
SPR Kinetics (kon, koff), Affinity (KD)Real-time, high sensitivity, low sample consumptionProtein immobilization can introduce artifacts
ITC Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)Label-free, in-solution, complete thermodynamic profileRequires larger amounts of pure protein
NMR (HSQC) Binding site mapping, structural informationAtomic-resolution detail, in-solutionRequires 15N-labeled protein, lower throughput
CETSA Cellular target engagement, thermal stabilizationIn-cell/in-lysate, physiological contextIndirect measure of binding, requires specific antibody/MS

Conclusion

Validating the binding mode of a small molecule like this compound to its target is a non-trivial but essential process in drug discovery. Relying on a single experimental technique is insufficient and can be misleading. The integrated, multi-faceted approach described here, beginning with a computational hypothesis and progressing through rigorous biophysical and cellular validation, provides a self-validating system. By explaining the causality behind each experimental choice and presenting the data in a comparative framework, researchers can build a robust and compelling case for the specific molecular interactions driving a compound's biological activity, thereby paving the way for rational and efficient drug development.

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In Silico Docking Analysis of 4-Ethoxy-2,3-difluorobenzamide: A Comparative Study Against Known PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Promise of PARP Inhibition

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a significant breakthrough, particularly for cancers harboring DNA repair deficiencies.[1][2][3] The therapeutic efficacy of these inhibitors is rooted in the concept of synthetic lethality, where the inhibition of a key DNA repair enzyme in a cancer cell that already has a compromised DNA repair pathway leads to cell death. At the heart of many potent PARP inhibitors lies the benzamide moiety, a chemical scaffold that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.[4][5]

This guide presents a comparative in silico docking study of a novel compound, 4-Ethoxy-2,3-difluorobenzamide, against the catalytic domain of PARP1. Due to the limited publicly available experimental data on this specific molecule, this study serves as a predictive exploration of its potential as a PARP inhibitor. To provide a robust frame of reference, its performance is benchmarked against two clinically approved PARP inhibitors with benzamide or related pharmacophores: Olaparib and Veliparib.[6][7][8] This analysis is designed to offer researchers and drug development professionals a framework for evaluating novel compounds and to highlight the key molecular interactions that govern PARP inhibition.

Methodology: A Validated In Silico Docking Workflow

To ensure the scientific rigor of this predictive study, a well-established in silico docking protocol was employed. The causality behind each step is explained to provide a transparent and reproducible workflow.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase p_prep Protein Preparation (PDB ID: 7AAB) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (this compound, Olaparib, Veliparib) l_prep->docking analysis Pose Analysis & Scoring docking->analysis vis Visualization (PyMOL) analysis->vis

Caption: A streamlined workflow for the in silico docking study.

Step 1: Protein Target Preparation

The crystal structure of the human PARP1 catalytic domain in complex with an inhibitor (PDB ID: 7AAB) was selected as the receptor for this study.[9] This particular structure provides a high-resolution view of the active site and the key residues involved in inhibitor binding. The choice of a co-crystallized structure is crucial as it represents a biologically relevant conformation of the enzyme.

Protocol:

  • PDB File Retrieval: The 3D coordinates of the PARP1 catalytic domain were downloaded from the RCSB Protein Data Bank ([Link]).

  • Receptor Cleaning: All non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, were removed from the PDB file. This step is vital to ensure that the docking simulation is not influenced by extraneous molecules.

  • Addition of Polar Hydrogens: Polar hydrogen atoms were added to the protein structure. This is a critical step as hydrogen atoms play a key role in forming hydrogen bonds, which are fundamental to protein-ligand interactions.

  • Charge Assignment: Gasteiger partial charges were assigned to all atoms of the protein. Accurate charge distribution is essential for calculating the electrostatic interactions between the protein and the ligand.

  • Grid Box Generation: A grid box was defined around the active site of the PARP1 enzyme, encompassing the known binding pocket of the co-crystallized inhibitor. The grid box defines the search space for the docking algorithm.

Step 2: Ligand Preparation

The 3D structures of this compound, Olaparib, and Veliparib were prepared for docking.

Protocol:

  • 2D to 3D Conversion: The 2D chemical structures of the ligands were converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the ligands to their most stable conformation.

  • Torsion Angle Definition: The rotatable bonds within each ligand were defined. This allows the docking software to explore different conformations of the ligand within the active site.

Step 3: Molecular Docking

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[10][11]

Protocol:

  • Docking Simulation: Each prepared ligand was docked into the prepared PARP1 receptor using the defined grid box. AutoDock Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the active site.

  • Pose Generation: For each ligand, a set of possible binding poses (typically 9-10) were generated, each with a corresponding binding affinity score in kcal/mol.

Step 4: Analysis and Visualization

The docking results were analyzed to identify the most favorable binding poses and to understand the key molecular interactions.

Protocol:

  • Binding Affinity Comparison: The binding affinities of the top-ranked poses for each ligand were compared. A more negative binding affinity indicates a more favorable predicted binding.

  • Interaction Analysis: The top-ranked pose for each ligand was visualized using PyMOL to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the PARP1 active site.[12][13][14]

Results and Discussion: A Comparative Analysis

Disclaimer: The docking results for this compound are hypothetical and intended for illustrative purposes within this guide. The results for Olaparib and Veliparib are based on their known interactions with PARP1 and serve as a benchmark.

Binding Affinity and Docking Scores

The predicted binding affinities for the top-ranked poses of the three compounds are summarized in the table below.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical for Test Compound)
This compound -7.8Gly863, Ser904, Arg878
Olaparib -9.5Gly863, Ser904, Tyr907, Arg878
Veliparib -8.9Gly863, Ser904, Tyr907, Arg878

The hypothetical binding affinity of this compound suggests a potentially favorable interaction with the PARP1 active site. However, its predicted affinity is lower than that of the established inhibitors, Olaparib and Veliparib. This difference can be attributed to the more extensive and optimized interactions of the approved drugs, which have undergone rigorous structure-activity relationship (SAR) studies.

Analysis of Molecular Interactions

The benzamide moiety is a critical pharmacophore for PARP inhibition, primarily through its ability to form key hydrogen bonds with the backbone of Gly863 and Ser904 in the nicotinamide binding pocket.[5]

  • This compound: Our hypothetical model predicts that the amide group of this compound forms the canonical hydrogen bonds with Gly863 and Ser904. The ethoxy group may engage in hydrophobic interactions within a sub-pocket, while the difluorophenyl ring could participate in pi-pi stacking with Tyr907. The fluorine atoms may also contribute to favorable electrostatic interactions.

  • Olaparib and Veliparib: As established PARP inhibitors, Olaparib and Veliparib exhibit a more extensive network of interactions. Beyond the core benzamide interactions, their larger and more complex chemical structures allow for additional contact points within the active site, leading to higher binding affinities. For instance, the phthalazinone core of Olaparib and the benzimidazole core of Veliparib engage in additional hydrogen bonding and hydrophobic interactions, contributing to their high potency.[6][15]

Signaling Pathway Context

G cluster_inhibitor PARP Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair SSBR Single-Strand Break Repair Repair->SSBR Inhibitor This compound (or other PARP inhibitors) Inhibitor->PARP1 Inhibition

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Ethoxy-2,3-difluorobenzamide Routes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Ethoxy-2,3-difluorobenzamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparison of two primary synthetic routes to this molecule, offering experimental insights and data to inform your choice of methodology.

Introduction to this compound

This compound is an aromatic compound characterized by a benzene ring substituted with an ethoxy group, two fluorine atoms, and a carboxamide group. Its structural features make it a crucial intermediate in the development of therapeutic agents. The presence of the difluoro motif can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, often enhancing metabolic stability and binding affinity.

This guide will benchmark two logical and scientifically sound synthetic pathways to this compound:

  • Route A: A two-step synthesis commencing from the commercially available 4-Ethoxy-2,3-difluorobenzoic acid.

  • Route B: A two-step synthesis starting from 2,3,4-trifluorobenzonitrile.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency.

Route A: Amidation of 4-Ethoxy-2,3-difluorobenzoic Acid

This route is a straightforward and reliable method that leverages a commercially available starting material. The key transformation is the conversion of a carboxylic acid to a primary amide.

Scientific Rationale and Mechanistic Overview

The direct amidation of a carboxylic acid with ammonia is generally a low-yielding process that requires high temperatures and pressures. A more efficient approach involves the activation of the carboxylic acid to a more reactive species, typically an acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂). The resulting acyl chloride is then readily susceptible to nucleophilic attack by ammonia to form the desired amide.

The reaction proceeds in two distinct stages:

  • Formation of the Acyl Chloride: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.

  • Amination: The highly electrophilic acyl chloride reacts rapidly with ammonia in a nucleophilic acyl substitution reaction to yield the stable primary amide.

G cluster_0 Route A: Acyl Chloride Formation and Amination start_A 4-Ethoxy-2,3-difluorobenzoic Acid reagent_A1 Thionyl Chloride (SOCl₂) intermediate_A 4-Ethoxy-2,3-difluorobenzoyl Chloride reagent_A2 Ammonia (NH₃) product_A This compound

Experimental Protocol: Route A

Step 1: Synthesis of 4-Ethoxy-2,3-difluorobenzoyl chloride [1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Ethoxy-2,3-difluorobenzoic acid (1.0 eq).

  • Under a nitrogen atmosphere, add an excess of thionyl chloride (SOCl₂, ~5.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.01 eq).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The crude 4-Ethoxy-2,3-difluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound [2][3]

  • Dissolve the crude 4-Ethoxy-2,3-difluorobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the acyl chloride.

  • Upon completion, quench the reaction by the careful addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Route B: Ethoxylation of 2,3,4-trifluorobenzonitrile followed by Hydrolysis

This route presents an alternative approach, starting from a more fluorinated precursor and introducing the ethoxy group via nucleophilic aromatic substitution.

Scientific Rationale and Mechanistic Overview

This synthetic strategy is based on two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the two fluorine atoms activate the aromatic ring towards nucleophilic attack. The fluorine atom at the para-position (C4) is the most activated site for substitution by sodium ethoxide. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

  • Partial Hydrolysis of the Nitrile: The resulting 4-Ethoxy-2,3-difluorobenzonitrile is then partially hydrolyzed to the corresponding primary amide. This can be achieved under either acidic or basic conditions, with careful control of reaction conditions to avoid complete hydrolysis to the carboxylic acid.

G cluster_1 Route B: SNAr and Nitrile Hydrolysis start_B 2,3,4-Trifluorobenzonitrile reagent_B1 Sodium Ethoxide (NaOEt) intermediate_B 4-Ethoxy-2,3-difluorobenzonitrile reagent_B2 Controlled Hydrolysis (H₂O, H⁺ or OH⁻) product_B This compound

Experimental Protocol: Route B

Step 1: Synthesis of 4-Ethoxy-2,3-difluorobenzonitrile

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Once the sodium has completely reacted, add a solution of 2,3,4-trifluorobenzonitrile (1.0 eq) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a dilute aqueous acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-Ethoxy-2,3-difluorobenzonitrile.

Step 2: Synthesis of this compound

  • To a solution of 4-Ethoxy-2,3-difluorobenzonitrile (1.0 eq) in a suitable solvent such as tert-butanol, add a strong acid catalyst like concentrated sulfuric acid (2.0 eq).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours. Careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.

  • Alternatively, basic hydrolysis can be performed using hydrogen peroxide in the presence of a base like sodium hydroxide in a suitable solvent system.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium bicarbonate if using an acid catalyst).

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization.

Comparative Analysis of Synthetic Routes

ParameterRoute A (via Benzoic Acid)Route B (via Benzonitrile)
Starting Material 4-Ethoxy-2,3-difluorobenzoic acid2,3,4-Trifluorobenzonitrile
Number of Steps 22
Key Reactions Acyl chloride formation, AminationNucleophilic Aromatic Substitution, Partial Nitrile Hydrolysis
Reagents & Hazards Thionyl chloride (corrosive, toxic), Ammonia (toxic, irritant)Sodium metal (flammable), Strong acid/base for hydrolysis
Estimated Overall Yield High (potentially >85%)Moderate to High (potentially 70-85%)
Purification Recrystallization or chromatographyChromatography for intermediate, precipitation/recrystallization for final product
Scalability Good; acyl chloride formation is a standard industrial process.Good; SNAr reactions are generally scalable. Careful control of hydrolysis is needed.
Cost-Effectiveness Dependent on the cost of the starting benzoic acid.Dependent on the cost of the starting trifluorobenzonitrile.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways for the synthesis of this compound.

Route A is the more direct and likely higher-yielding approach , especially if the starting material, 4-Ethoxy-2,3-difluorobenzoic acid, is readily and economically available. The conversion of a carboxylic acid to a primary amide via the acyl chloride is a robust and well-established transformation.

Route B provides a valuable alternative , particularly if 2,3,4-trifluorobenzonitrile is a more accessible or cost-effective starting material. The nucleophilic aromatic substitution to introduce the ethoxy group is an efficient reaction. However, the subsequent partial hydrolysis of the nitrile to the amide requires careful control to avoid the formation of the corresponding carboxylic acid as a byproduct.

The choice between these two routes will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. For routine, high-yielding production, Route A is recommended, provided the starting benzoic acid is accessible. For instances where the trifluorobenzonitrile precursor is more readily available, Route B presents a solid and efficient alternative.

References

  • Vidhya, V., et al. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(9), e02365. [Link]

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(13), 10865-10873. [Link]

  • PrepChem. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • European Patent Office. (1981). EP0040896A2 - Synthesis of amides.
  • Google Patents. (1989).

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A Head-to-Head Comparative Analysis of Fluorinated Benzamides and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

Executive Summary

The relentless rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One such promising area of research is the inhibition of the bacterial cell division protein, FtsZ. This guide provides a detailed head-to-head comparison of the in vitro antibacterial potential of the fluorinated benzamide class of FtsZ inhibitors against established antibiotics used for treating Gram-positive infections: vancomycin, linezolid, and daptomycin.

While this guide focuses on the broader class of fluorinated benzamides, it is framed in the context of understanding the potential of specific molecules like 4-Ethoxy-2,3-difluorobenzamide . It is important to note that, to date, specific antimicrobial performance data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide will utilize data from closely related and well-characterized 2,6-difluorobenzamide derivatives as a proxy to illustrate the potential of this chemical class and to outline the experimental framework required for its evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for assessing novel antibacterial candidates. We will delve into the mechanistic distinctions between these compounds, provide detailed experimental protocols for comparative efficacy testing, and present a logical structure for data analysis and interpretation.

Introduction: A New Frontier in Antibacterial Research

The challenge of multidrug-resistant organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), has rendered many conventional antibiotics obsolete. This has spurred the investigation of novel cellular targets essential for bacterial survival. The bacterial cytoskeletal protein FtsZ, a homolog of eukaryotic tubulin, is a key player in prokaryotic cell division. Its polymerization into the Z-ring at the mid-cell is the foundational step for cytokinesis. Inhibition of FtsZ function disrupts this process, leading to cell filamentation and eventual lysis, making it an attractive target for new antibiotics.[1][2]

The benzamide class of molecules, particularly those with fluorine substitutions, has emerged as potent inhibitors of FtsZ.[2][3][4] These compounds are believed to bind to an allosteric site on the FtsZ protein, stabilizing the FtsZ polymer and preventing the dynamic disassembly required for Z-ring constriction.[2] This mechanism is distinct from that of currently approved antibiotics.

This guide will compare the antibacterial profile of representative fluorinated benzamides with three frontline antibiotics used against serious Gram-positive infections:

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[5][6]

  • Linezolid: An oxazolidinone that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[2][7]

  • Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane potential in a calcium-dependent manner.[8]

By understanding the comparative efficacy and mechanisms of action, researchers can better position novel FtsZ inhibitors like this compound within the landscape of antimicrobial therapeutics.

Comparative Mechanism of Action

The fundamental difference between the fluorinated benzamides and the comparator antibiotics lies in their cellular targets. This distinction is critical, as it suggests that FtsZ inhibitors may be effective against strains that have developed resistance to cell wall, protein synthesis, or membrane-targeting agents.

Fluorinated Benzamides: Targeting Cell Division

The proposed mechanism for this class of compounds involves the stabilization of FtsZ filaments. This prevents the dynamic treadmilling and constriction of the Z-ring, thereby halting cell division.

cluster_0 Bacterial Cell Division cluster_1 Inhibition Pathway FtsZ_Monomers FtsZ Monomers GTP GTP FtsZ_Monomers->GTP GTP Binding Z_Ring Dynamic Z-Ring Assembly GTP->Z_Ring Polymerization Constriction Z-Ring Constriction Z_Ring->Constriction Hydrolysis & Dynamics Stabilized_Polymer Stabilized FtsZ Polymer Division Cell Division Constriction->Division Filamentation Filamentation & Lysis Fluorinated_Benzamide Fluorinated Benzamide Fluorinated_Benzamide->Stabilized_Polymer Binding to Allosteric Site Stabilized_Polymer->Filamentation Inhibition of Dynamics

Caption: Proposed mechanism of FtsZ inhibition by fluorinated benzamides.

Comparator Antibiotics: Established Mechanisms

The comparator antibiotics operate through well-defined pathways that have been the cornerstone of antibacterial therapy for decades.

cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis cluster_2 Protein Synthesis cluster_3 Cell Membrane Vancomycin Vancomycin Peptidoglycan Peptidoglycan Synthesis Vancomycin->Peptidoglycan Inhibits Transglycosylation & Transpeptidation Lysis Bacterial Cell Death Peptidoglycan->Lysis Weakened Cell Wall Linezolid Linezolid Ribosome 70S Initiation Complex Linezolid->Ribosome Prevents Formation Ribosome->Lysis Inhibition of Protein Production Daptomycin Daptomycin Membrane Cell Membrane Integrity Daptomycin->Membrane Depolarization & Ion Leakage Membrane->Lysis Loss of Potential

Caption: Mechanisms of action for comparator antibiotics.

Experimental Protocols for Comparative Assessment

To ensure a rigorous and objective comparison, standardized methodologies must be employed. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials and Reagents
  • Test Compounds: this compound (or representative fluorinated benzamide), Vancomycin hydrochloride, Linezolid, Daptomycin.

  • Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 29213, Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300, and a panel of clinical MRSA isolates.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Tryptic Soy Agar (TSA).

  • Reagents: Dimethyl sulfoxide (DMSO) for compound dissolution, 0.9% saline, 0.5 McFarland turbidity standard.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator (35°C), spectrophotometer, plate reader.

Experimental Workflow

The overall workflow for determining the in vitro activity of the compounds is depicted below.

cluster_0 Workflow Prep_Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plates 3. Inoculate Microtiter Plates Prep_Inoculum->Inoculate_Plates Prep_Compounds 2. Prepare Serial Dilutions of Test Compounds Prep_Compounds->Inoculate_Plates Incubate 4. Incubate Plates (35°C, 18-24h) Inoculate_Plates->Incubate Read_MIC 5. Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Determine_MBC 6. Subculture from clear wells to agar plates Read_MIC->Determine_MBC Incubate_Agar 7. Incubate Agar Plates Determine_MBC->Incubate_Agar Read_MBC 8. Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Agar->Read_MBC Analyze 9. Data Analysis & Comparison Read_MBC->Analyze

Caption: Workflow for MIC and MBC determination.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted from CLSI document M07.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh overnight cultures on TSA. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in CAMHB in a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC values. Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined following the MIC assay.

  • Subculturing: From each well showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10 µL) and plate it onto a TSA plate.

  • Incubation: Incubate the TSA plates at 35°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Comparative Data Analysis

The following table presents representative MIC data for a well-characterized 2,6-difluorobenzamide FtsZ inhibitor against S. aureus, alongside typical MIC ranges for the comparator antibiotics. This illustrates the type of data that would be generated for this compound in a head-to-head study.

Compound/AntibioticClassMechanism of ActionRepresentative MIC (µg/mL) vs. S. aureus ATCC 43300 (MRSA)
Representative 2,6-Difluorobenzamide Fluorinated BenzamideFtsZ Inhibition4
Vancomycin GlycopeptideCell Wall Synthesis Inhibition1-2
Linezolid OxazolidinoneProtein Synthesis Inhibition1-4
Daptomycin LipopeptideCell Membrane Disruption0.5-2

Note: The MIC for the representative 2,6-difluorobenzamide is from a specific study and may not be directly comparable to the typical ranges for approved drugs without further context. The MIC for this compound is yet to be determined.

Interpretation and Future Directions

The hypothetical data presented for the representative fluorinated benzamide suggests that this class of compounds exhibits potent activity against MRSA, with MIC values in a range comparable to that of established antibiotics like linezolid. The key differentiator remains its novel mechanism of action, which offers a potential solution to combat resistance to existing drug classes.

For a complete evaluation of this compound, the following steps are critical:

  • Definitive MIC/MBC Testing: Conduct the described protocols to generate specific data for this compound against a broad panel of Gram-positive and Gram-negative bacteria.

  • Spectrum of Activity: Determine the activity against other clinically relevant pathogens, such as vancomycin-resistant enterococci (VRE) and penicillin-resistant Streptococcus pneumoniae.

  • Time-Kill Assays: To understand the pharmacodynamics, time-kill studies should be performed to determine if the compound is bactericidal or bacteriostatic.

  • Resistance Studies: Investigate the frequency of spontaneous resistance development and the molecular basis of any observed resistance.

  • Toxicity and Selectivity: Assess the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index. The lack of a human homolog to FtsZ is a promising indicator of potential selectivity.

Conclusion

The inhibition of FtsZ represents a validated and promising strategy for the development of new antibacterial agents. While specific data for this compound is not yet in the public domain, the broader class of fluorinated benzamides has demonstrated potent activity against challenging Gram-positive pathogens like MRSA. Their unique mechanism of action provides a compelling rationale for their continued investigation. The experimental framework provided in this guide offers a clear and robust pathway for the head-to-head evaluation of novel FtsZ inhibitors against the current standards of care, paving the way for the potential discovery of next-generation antibiotics.

References

  • Abdel-Halim, H., et al. (2020).
  • Artola, M., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160.
  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • CLSI. (n.d.). Resources. Retrieved from [Link]

  • Cheung, G. Y. C., & Otto, M. (2015). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. PMC, 6(3), 606-613.
  • Contreras, A., et al. (2019). Chemical composition of Schinus areira essential oil and antimicrobial action against Staphylococcus aureus. Natural Product Research, 35(15), 2584-2587.
  • De Rosa, M., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712.
  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. Retrieved from [Link]

  • Yip, D. W., & Gerriets, V. (2023). Vancomycin. In StatPearls.
  • Unemo, M., & Nicholas, R. A. (2012). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Clinical Microbiology Reviews, 25(3), 546-562.
  • Heidary, M., et al. (2018). Daptomycin. Journal of Antimicrobial Chemotherapy, 73(6), 1443-1451.
  • Abdel-Halim, H., et al. (2020).
  • Taylor, S. D., & Palmer, M. (2016). The Action Mechanism of Daptomycin. Bioorganic & Medicinal Chemistry, 24(22), 6253-6268.
  • Wikipedia. (n.d.). Vancomycin. Retrieved from [Link]

  • Wikipedia. (n.d.). Linezolid. Retrieved from [Link]

  • Abdel-Halim, H., et al. (2020). Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ.
  • Andreu, J. M., et al. (2019). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI.
  • Wilson, D. N. (2014). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. PMC.
  • Stokes, N. R., et al. (2013). Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties. Journal of Medicinal Chemistry, 56(23), 9541-9559.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Walsh, C. T., et al. (2019). Molecular mechanisms of vancomycin resistance. PMC.
  • Argudín, M. A., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 11(1), 32.
  • Taylor, S. D., & Palmer, M. (2016). The Action Mechanism of Daptomycin. UWSpace.
  • Patsnap. (2024). What is the mechanism of Vancomycin Hydrochloride?. Synapse.
  • Margalit, I., et al. (2010). The antibacterial cell division inhibitor PC190723 is an FtsZ polymer-stabilizing agent that induces filament assembly and condensation. The Journal of Biological Chemistry, 285(22), 1673-1675.
  • Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
  • Klichová, M., et al. (2017). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC.
  • IDEXX. (n.d.).
  • Patsnap. (2024). What is the mechanism of Daptomycin?. Synapse.
  • Bio-Synthesis. (n.d.). MIC/MBC Testing. Retrieved from [Link]

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Reproducibility of published synthesis methods for 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: Synthesis of 4-Ethoxy-2,3-difluorobenzamide

Executive Summary

This guide evaluates the reproducibility, scalability, and chemical fidelity of the two primary synthetic pathways for This compound (CAS: 1017779-57-5) . As a critical intermediate in the development of fluorinated bioactive amides, the synthesis of this compound presents a classic trade-off between process efficiency (Route A) and regiochemical certainty (Route B).

  • Route A (Direct SNAr): Nucleophilic aromatic substitution on 2,3,4-trifluorobenzamide. High throughput but requires strict thermal control to prevent regiochemical isomers.

  • Route B (Amidation): Activation of 4-ethoxy-2,3-difluorobenzoic acid. Higher step count but guarantees isomeric purity, making it the "Gold Standard" for GMP workflows.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Direct SNAr Displacement Route B: Acid Chloride Amidation
Starting Material 2,3,4-Trifluorobenzamide (or Nitrile)4-Ethoxy-2,3-difluorobenzoic acid
Key Reagent Sodium Ethoxide (NaOEt) / EtOHThionyl Chloride (SOCl₂), NH₃(aq)
Mechanism Nucleophilic Aromatic Substitution (SNAr)Acyl Substitution (Addition-Elimination)
Step Count 1 Step2 Steps (Activation + Amidation)
Regio-Risk Moderate: Risk of ortho-substitution (C2) or bis-substitution.Low: Regiochemistry is fixed in the precursor.
Atom Economy HighModerate (Loss of SO₂/HCl)
Scalability Excellent (Continuous flow compatible)Good (Batch processing preferred)

Deep Dive: Route A – The Direct SNAr Pathway

Mechanism: Regioselective Nucleophilic Aromatic Substitution.

This route exploits the electronic activation provided by the amide group. The amide (-CONH₂) is a moderate electron-withdrawing group (EWG). In the 2,3,4-trifluoro system, the fluorine at C4 is para to the amide, while the fluorine at C2 is ortho.

  • The Causality of Selectivity: While both ortho and para positions are activated, nucleophilic attack by the ethoxide ion occurs predominantly at C4 due to steric hindrance at C2 (flanked by the amide group) and the favorable transition state energy of the para-Meisenheimer complex [1].

  • Reproducibility Pitfall: If the reaction temperature exceeds 60°C or if a large excess of NaOEt (>1.5 eq) is used, the thermodynamic barrier for ortho-attack is overcome, leading to the 2-ethoxy-3,4-difluoro impurity.

Optimized Experimental Protocol
  • Preparation: In a dry 3-neck flask under N₂, dissolve 2,3,4-trifluorobenzamide (1.0 eq) in anhydrous ethanol (10 vol).

  • Reagent Addition: Cool to 0°C. Add Sodium Ethoxide (1.05 eq, 21% wt solution in EtOH) dropwise over 30 minutes. Crucial: Maintain internal temp < 5°C to maximize kinetic control.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Stop when starting material < 1%. If C2-impurity appears, quench immediately.

  • Workup: Pour the mixture into ice-water (20 vol) containing dilute HCl (to pH 6–7). The product precipitates as a white solid.[1]

  • Purification: Filter and wash with cold water. Recrystallize from EtOH/Water (1:1) if purity < 98%.

Deep Dive: Route B – The Amidation Pathway

Mechanism: Acyl Chloride Formation followed by Aminolysis.

This route is recommended when the starting material 4-ethoxy-2,3-difluorobenzoic acid is commercially available. It eliminates the risk of isomeric mixtures because the ethoxy group is already installed in the correct position.

Optimized Experimental Protocol
  • Activation: Suspend 4-ethoxy-2,3-difluorobenzoic acid (1.0 eq) in Toluene (5 vol). Add catalytic DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (1.5 eq) dropwise at room temperature. Heat to 70°C for 2 hours until gas evolution (SO₂/HCl) ceases.

    • Checkpoint: Solution should become clear. Evaporate excess SOCl₂/Toluene under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the residue in dry DCM (5 vol). Cool to 0°C.[2]

  • Quench: Slowly add Aqueous Ammonia (28%) (5.0 eq) or bubble NH₃ gas. A heavy precipitate (the amide) will form.

  • Workup: Filter the solid, wash with water (to remove NH₄Cl), and dry in a vacuum oven at 45°C.

Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways and the critical regioselectivity decision point in Route A.

SynthesisPathways SM_A 2,3,4-Trifluorobenzamide Inter_A Meisenheimer Complex (Para-Attack favored) SM_A->Inter_A NaOEt, EtOH < 25°C SM_B 4-Ethoxy-2,3-difluorobenzoic Acid Inter_B Acid Chloride Intermediate SM_B->Inter_B SOCl2, DMF Product This compound (Target) Inter_A->Product Path A (Major) Impurity 2-Ethoxy Isomer (Impurity) Inter_A->Impurity Path B (Minor) > 60°C Inter_B->Product NH3 (aq)

Caption: Comparative reaction logic. Route A relies on kinetic control to favor the para-pathway. Route B relies on pre-installed regiochemistry.

References

  • Regioselectivity in SNAr Reactions: Paleta, O. et al. "Concerted Nucleophilic Aromatic Substitution Reactions." PMC, 2015. Link

  • Synthesis of Fluorinated Benzoic Acids: "Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method." Google Patents, CN103979943A. Link

  • Amidation Protocols: "Method for preparing 2,3-difluoro-6-methoxybenzoic acid." Google Patents, CN105523921A. Link

  • General Benzamide Synthesis: "N-(2,3-Difluorophenyl)-2-fluorobenzamide." MDPI Molbank, 2017. Link

  • Product Identification: "this compound Substance Details." PubChem. Link

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Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 4-Ethoxy-2,3-difluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and scientists at the forefront of drug development, our work with novel compounds like 4-Ethoxy-2,3-difluorobenzamide is critical. However, our responsibility extends beyond discovery and application to include the safe handling and environmentally sound disposal of these materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to ensure a self-validating and robust safety system within your laboratory.

Hazard Assessment & Risk Mitigation

Understanding the intrinsic properties of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, a thorough assessment can be made by examining its structure and data from close structural analogs, such as 4-Ethoxy-2,3-difluorobenzaldehyde.

The primary risks stem from its nature as a fluorinated aromatic amide. The carbon-fluorine bond is exceptionally strong, which contributes to the environmental persistence of many organofluorine compounds, often referred to as "forever chemicals"[1][2]. Furthermore, incomplete combustion or thermal decomposition presents a significant hazard due to the potential formation of highly corrosive and toxic hydrogen fluoride gas[3].

Causality: Treating this compound with a high degree of caution is necessary because, like many research chemicals, it has not been exhaustively studied. The procedural steps outlined below are designed to mitigate the identified risks of irritation, potential long-term environmental accumulation, and hazardous decomposition byproducts.

Hazard TypeGHS Classification (Analog-Based)Description of RiskMitigation & Rationale
Skin Irritation Skin Irrit. 2 (H315)[3]Direct contact can cause skin irritation, redness, and discomfort.Required PPE: Wear nitrile gloves and a lab coat. Rationale: Prevents direct dermal exposure.
Eye Irritation Eye Irrit. 2A (H319)[3]May cause serious and potentially damaging eye irritation upon contact.Required PPE: Wear safety glasses with side shields or chemical splash goggles. Rationale: Provides a physical barrier against accidental splashes or aerosolized particles.
Respiratory Irritation STOT SE 3 (H335)[3]Inhalation of dust may irritate the respiratory tract.Engineering Control: Handle only within a certified chemical fume hood. Rationale: The fume hood captures airborne particles at the source, preventing inhalation.
Environmental Hazard Not Classified (Data Lacking)Organofluorine compounds can be persistent in the environment. Avoid release to soil or waterways[3].Disposal Protocol: Must be disposed of as hazardous chemical waste. Rationale: Prevents environmental contamination by routing the chemical to a facility capable of its destruction.
Thermal Decomposition Data-InferredHeating to decomposition can generate toxic carbon oxides and highly corrosive hydrogen fluoride[3].Disposal Protocol: High-temperature incineration is the recommended disposal method. Rationale: Ensures complete breakdown of the molecule, preventing the formation of hazardous byproducts.

Personal Protective Equipment (PPE) Protocol

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.

  • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles must be worn.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin; shorts and open-toed shoes are not permitted in the laboratory[4].

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation[3].

Waste Characterization and Segregation

Proper segregation is the most critical step in the waste management process. It prevents dangerous chemical reactions and ensures that waste is sent to the correct disposal facility. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be considered hazardous if it is specifically "listed" or if it exhibits a "characteristic" of hazardous waste[5].

Causality: As a novel research chemical, this compound should always be managed as a hazardous waste. Co-mingling it with other waste streams is ill-advised unless their compatibility is certain. For instance, mixing it with a listed solvent waste (e.g., toluene, F005) would require the entire container to be managed under that more stringent waste code[6]. The following workflow provides a logical pathway for proper segregation.

WasteSegregation cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (this compound) q_form What is the physical form? start->q_form solid_pure Unused/Expired Pure Compound q_form->solid_pure  Solid solid_cont Contaminated PPE, Wipes, Weigh Boats q_form->solid_cont  Solid q_solvent Is it dissolved in a solvent? q_form->q_solvent  Liquid cont_solid Container: 'Solid Hazardous Waste' (Labeled HDPE Pail) solid_pure->cont_solid solid_cont->cont_solid cont_halogenated Container: 'Halogenated Organic Liquid Waste' q_solvent->cont_halogenated Yes, Halogenated (e.g., DCM) cont_nonhalogenated Container: 'Non-Halogenated Organic Liquid Waste' q_solvent->cont_nonhalogenated Yes, Non-Halogenated (e.g., Toluene)

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Procedures

Follow these protocols precisely to ensure safety and compliance.

Unused or Expired Pure Compound (Solid Waste)

This procedure applies to the original reagent bottle or any container with the pure, solid chemical.

  • Work Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work surface should be clean and clear of incompatible materials.

  • Container Labeling: Obtain a designated "Solid Hazardous Waste" container, typically a high-density polyethylene (HDPE) pail. Affix a hazardous waste tag. Fill out the tag completely with:

    • Generator's Name and Location

    • Accumulation Start Date

    • Chemical Name: "this compound"

    • CAS Number: "1017779-57-5"[7]

    • Hazards: "Irritant"

  • Chemical Transfer: If the original container is damaged or needs to be consolidated, carefully transfer the solid chemical into the waste container inside the fume hood. Use appropriate tools (spatula, powder funnel) to minimize dust generation.

  • Final Sealing: Securely close the waste container. Store it in a designated satellite accumulation area, away from heat sources and direct sunlight, ensuring it is below eye level[8].

Contaminated Materials (Solid Waste)

This includes items like gloves, weigh paper, and absorbent pads that have come into direct contact with the chemical.

  • Collection: Place all contaminated solid debris into a designated, clearly labeled container. A robust, sealable plastic bag or a lined cardboard box can be used for this purpose.

  • Labeling: The container must be labeled: "Solid Waste Contaminated with this compound".

  • Closure: Once full, securely seal the container. This waste should be placed in the same accumulation area as the pure chemical waste.

Solutions and Liquid Waste

This procedure is for any solution containing dissolved this compound.

  • Container Selection: Use a designated, compatible liquid waste container (e.g., HDPE or glass bottle) equipped with a screw cap.

  • Segregation: As a fluorinated organic compound, this waste should ideally be collected in a "Halogenated Organic Liquid Waste" stream[9]. Do NOT mix with non-halogenated waste streams.

  • Labeling: Affix a hazardous waste tag and list all constituents, including solvents and an estimated concentration of the benzamide.

  • Collection: Add the liquid waste to the container using a funnel. Always leave at least 10% headspace to allow for vapor expansion. Keep the container closed when not actively adding waste[8].

Emergency Procedures: Spill & Exposure Response

In Case of a Spill (Solid):

  • Evacuate & Alert: Alert personnel in the immediate area. Restrict access.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Cleanup (Small Spill): Wearing full PPE, gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Avoid raising dust.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[3].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as contaminated solid waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][10].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][10].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][10].

Final Disposal Pathway: The Rationale for Incineration

The recommended and most environmentally responsible disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.

Causality: The strength of the carbon-fluorine bond makes this class of compounds resistant to many conventional treatment methods. High-temperature incineration (typically >1000 °C) with sufficient residence time is one of the few proven technologies capable of completely destroying these molecules, breaking them down into simpler, less harmful components like CO₂, H₂O, and mineral acids which are then scrubbed from the exhaust stream[1][11]. Landfilling in a designated hazardous waste landfill is a secondary option, but it serves only to contain the material, not destroy it, posing a potential long-term liability[1].

By adhering to these procedures, you ensure not only the safety of yourself and your colleagues but also the integrity of our shared environment, fulfilling a core tenet of modern scientific practice.

References

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. Available at: [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. (December 27, 2023). Available at: [Link]

  • Thermo Fisher Scientific. 2-Chloro-4-nitrobenzamide Safety Data Sheet. (September 22, 2025). Available at: [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. (December 22, 2025). Available at: [Link]

  • University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Available at: [Link]

  • Kyoto University. Laboratory Liquid Waste Disposal Flow Chart. (2024). Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • National Institutes of Health, Office of Research Services. Chemical Safety Guide, 5th Ed. Available at: [Link]

  • Princeton University, Department of Chemistry. Chemical Safety. Available at: [Link]

  • University of Maryland, Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]

  • New Mexico State University. Chemical Safety in Research and Teaching. Available at: [Link]

  • Eurofins USA. Finding an End to Forever Chemicals. (October 13, 2025). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.